SL651498
描述
属性
IUPAC Name |
6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)pyrido[3,4-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2/c1-25-19-10-9-15(24)13-17(19)20-18(22(28)26-11-5-6-12-26)14-27(23(29)21(20)25)16-7-3-2-4-8-16/h2-4,7-10,13-14H,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWHWWDIFGNCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C3=C1C(=O)N(C=C3C(=O)N4CCCC4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045803 | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205881-86-3 | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205881-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SL-651498 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205881863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Fluoro-2,9-dihydro-9-methyl-2-phenyl-4-(1-pyrrolidinylcarbonyl)-1H-pyrido[3,4-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SL-651498 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/082VH54RF1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SL651498: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of SL651498, a novel pyridoindole derivative investigated for its anxioselective properties. It is intended for researchers and professionals in drug development and neuroscience.
Core Mechanism of Action
This compound is a subtype-selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike classical benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, this compound exhibits functional selectivity.[2][3] It acts as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at receptors with α1 and α5 subunits.[1][2][4] This selectivity is thought to be the basis for its anxiolytic effects with a reduced side-effect profile.[5]
The binding of this compound to the benzodiazepine site on the GABA-A receptor potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Signaling Pathway Diagram
Caption: this compound acts as a positive allosteric modulator of the GABA-A receptor.
Quantitative Pharmacological Data
The following tables summarize the binding affinity and in-vivo efficacy of this compound.
Table 1: Binding Affinity (Ki) of this compound for Rat GABA-A Receptor Subtypes
| Receptor Subtype | Native Receptors Ki (nM) | Recombinant Receptors Ki (nM) |
| α1 | 6.8 | 17 (α1β2γ2) |
| α2 | 12.3 | 73 (α2β2γ2) |
| α3 | Not Determined | 80 (α3β2γ2) |
| α5 | 117 | 215 (α5β3γ2) |
Data sourced from Griebel et al., 2001.[4]
Table 2: In-Vivo Pharmacological Effects of this compound in Rodents
| Effect | Minimal Effective Dose (MED) - i.p. | Minimal Effective Dose (MED) - p.o. |
| Anxiolytic-like Activity | 1-10 mg/kg | 3-10 mg/kg |
| Muscle Weakness, Ataxia, or Sedation | ≥ 30 mg/kg | 30-100 mg/kg |
| Anticonvulsant Activity | Not Determined | Not Determined |
Data sourced from Griebel et al., 2003.[5]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. However, based on the cited literature, the following methodologies were employed.
Radioligand Binding Assays
These assays were used to determine the binding affinity of this compound to different GABA-A receptor subtypes. A general protocol involves:
-
Membrane Preparation: Homogenization of rat brain tissue (e.g., cortex, hippocampus) to isolate cell membranes containing GABA-A receptors.
-
Incubation: Incubation of the membrane preparation with a specific radioligand (e.g., [3H]flunitrazepam) and varying concentrations of this compound.
-
Separation: Separation of bound and free radioligand by rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Calculation of the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.
Patch-Clamp Electrophysiology on Recombinant Receptors
This technique was used to assess the functional activity of this compound at specific GABA-A receptor subtypes. A general protocol involves:
-
Cell Culture: Culture of cells (e.g., HEK293) transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABA-A receptor.
-
Electrophysiological Recording: Using the whole-cell patch-clamp technique to record the chloride currents evoked by the application of GABA in the presence and absence of this compound.
-
Data Analysis: Measurement of the potentiation of the GABA-evoked current by this compound to determine its efficacy (full or partial agonist).
Behavioral Models of Anxiety: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the maze.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
SL651498: A Technical Guide to GABAA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the γ-aminobutyric acid type A (GABAA) receptor subtype selectivity of the novel anxiolytic compound SL651498. The information presented herein is intended to serve as a technical guide for researchers and professionals involved in neuroscience drug discovery and development.
This compound, chemically identified as 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, is a pyridoindole derivative that has demonstrated a unique profile of activity at various GABAA receptor subtypes.[1] This selectivity is believed to contribute to its anxiolytic effects with a reduced side-effect profile compared to classical benzodiazepines.[2]
Core Data Summary
The subtype selectivity of this compound has been characterized through extensive radioligand binding and functional assays. The following tables summarize the key quantitative data from studies on both native and recombinant rat GABAA receptors.
Table 1: Binding Affinity of this compound at Native Rat GABAA Receptor Subtypes
| Subunit Composition | Radioligand | Ki (nM) |
| α1-containing | [3H]flumazenil | 6.8[1][2][3] |
| α2-containing | [3H]flumazenil | 12.3[1][2][3] |
| α5-containing | [3H]flumazenil | 117[1][2][3] |
Table 2: Binding Affinity of this compound at Recombinant Rat GABAA Receptor Subtypes
| Subunit Composition | Radioligand | Ki (nM) |
| α1β2γ2 | [3H]flumazenil | 17[1][4] |
| α2β2γ2 | [3H]flumazenil | 73[1][4] |
| α3β2γ2 | [3H]flumazenil | 80[1][4] |
| α5β3γ2 | [3H]flumazenil | 215[1][4] |
Table 3: Functional Activity of this compound at Recombinant Rat GABAA Receptor Subtypes
| Subunit Composition | Functional Effect |
| α1 and α5 | Partial Agonist[1][2][3] |
| α2 and α3 | Full Agonist[1][2][3] |
Signaling and Experimental Visualizations
To further elucidate the mechanisms of action and experimental approaches, the following diagrams illustrate the relevant signaling pathways and workflows.
Caption: GABAA Receptor Signaling Pathway
Caption: Experimental Workflow for Subtype Selectivity
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the general methodologies employed in the characterization of this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
-
Membrane Preparation:
-
HEK293 cells or other suitable cell lines are transiently or stably transfected with the cDNAs encoding the desired α, β, and γ subunits of the GABAA receptor.
-
Cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a suitable radioligand (e.g., [3H]flumazenil) is incubated with the prepared cell membranes.
-
A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., diazepam).
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (Electrophysiology)
Functional assays are used to determine the efficacy of a compound at a given receptor subtype (i.e., whether it acts as an agonist, antagonist, or inverse agonist, and its potency).
-
Cell Preparation:
-
Cells expressing the recombinant GABAA receptor subtypes of interest are cultured on coverslips suitable for electrophysiological recording.
-
-
Patch-Clamp Recording:
-
The whole-cell patch-clamp technique is employed to measure the chloride currents flowing through the GABAA receptor channels.
-
A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette is ruptured to allow electrical access to the cell interior.
-
The cell is voltage-clamped at a holding potential that allows for the measurement of inward chloride currents (e.g., -60 mV).
-
-
Drug Application:
-
A low concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a baseline current.
-
Increasing concentrations of this compound are co-applied with GABA to determine the modulatory effect of the compound on the GABA-evoked current.
-
The potentiation of the GABA-induced current by this compound is measured.
-
-
Data Analysis:
-
The concentration-response curve for this compound is plotted, and the EC50 value (the concentration of this compound that produces 50% of its maximal effect) is determined.
-
The efficacy of this compound is determined by comparing its maximal effect to that of a standard full agonist (e.g., diazepam). A compound that produces a similar maximal effect is considered a full agonist, while one that produces a smaller maximal effect is a partial agonist.
-
Conclusion
This compound exhibits a distinct GABAA receptor subtype selectivity profile, characterized by high affinity and full agonism at α2 and α3-containing receptors, and lower affinity and partial agonism at α1 and α5-containing receptors.[1][2][3] This profile is thought to underlie its anxiolytic properties with a reduced incidence of sedation and ataxia, which are typically associated with non-selective benzodiazepines that strongly modulate α1-containing GABAA receptors.[5] The data presented in this guide provide a comprehensive overview for researchers seeking to understand and further investigate the therapeutic potential of subtype-selective GABAA receptor modulators.
References
- 1. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a GABAA Receptor Agonist with Subtype‐Selective Efficacy, as a Potential Treatment for Generalized Anxiety Disorder and Muscle Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of SL651498: A GABA-A Receptor Subtype-Selective Anxiolytic
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SL651498, chemically identified as 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one, is a novel pyridoindole derivative developed by Sanofi-Synthélabo. It emerged from a research program aimed at discovering subtype-selective agonists for the γ-aminobutyric acid type A (GABA-A) receptor with a potential application in the treatment of generalized anxiety disorder and muscle spasms.[1] This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, consolidating available quantitative data, experimental methodologies, and signaling pathway diagrams to serve as a technical resource for the scientific community.
Introduction: The Rationale for Subtype-Selective GABA-A Receptor Modulation
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system. Classical benzodiazepines, which act as positive allosteric modulators of GABA-A receptors, are effective anxiolytics but are associated with a range of undesirable side effects, including sedation, ataxia, memory impairment, and the potential for tolerance and dependence. These side effects are largely attributed to their non-selective interaction with various GABA-A receptor subtypes, which are heteropentameric structures composed of different subunit combinations (e.g., α1, α2, α3, α5).
The development of this compound was driven by the hypothesis that selective modulation of specific GABA-A receptor subtypes could dissociate the anxiolytic effects from the sedative and other unwanted side effects of classical benzodiazepines.
Discovery and Chemical Synthesis
This compound was identified as a promising drug candidate from a dedicated research program focused on developing subtype-selective GABA-A receptor agonists.[1]
Chemical Synthesis
A method for the total synthesis of this compound has been developed, involving the palladium-catalyzed intramolecular amination of 3-amino-4-(2-bromophenyl)-2-pyridones. These precursors are prepared through the conjugate addition reaction of diethyl 2-aminomalonate to alkynyl imines. This synthetic route provides a viable pathway for the production of this compound and its analogues.
Below is a high-level schematic of the synthesis.
Caption: Synthetic pathway of this compound.
Mechanism of Action: Functional Selectivity for GABA-A Receptor Subtypes
This compound exhibits a distinct profile of interaction with different GABA-A receptor subtypes, demonstrating functional selectivity.
Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various GABA-A receptor subtypes. The compound displays high affinity for receptors containing α1 and α2 subunits, with weaker affinity for those containing the α5 subunit.[1]
Table 1: Binding Affinity (Ki) of this compound for Rat Native GABA-A Receptor Subtypes
| Receptor Subunit | Ki (nM) |
| α1 | 6.8 |
| α2 | 12.3 |
| α5 | 117 |
Data from Griebel et al. (2003).[1]
Table 2: Binding Affinity (Ki) of this compound for Recombinant Rat GABA-A Receptors
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | 17 |
| α2β2γ2 | 73 |
| α3β2γ2 | 80 |
| α5β3γ2 | 215 |
Data from Griebel et al. (2001).
Functional Activity
Electrophysiological studies have revealed that this compound acts as a full agonist at GABA-A receptors containing α2 and α3 subunits. In contrast, it behaves as a partial agonist at receptors expressing α1 and α5 subunits.[1] This functional selectivity is believed to be the cornerstone of its "anxioselective" profile. The full agonism at α2 and α3 subtypes is thought to mediate the anxiolytic and muscle relaxant effects, while the partial agonism at the α1 subtype may contribute to a reduced sedative and ataxic potential. The weaker activity at the α5 subtype is hypothesized to result in a lower propensity for cognitive impairment.
Caption: Functional selectivity of this compound.
Preclinical Pharmacology
A battery of preclinical studies in rodents and non-human primates has been conducted to characterize the pharmacological profile of this compound.
Anxiolytic-like Activity
This compound has consistently demonstrated anxiolytic-like effects in various animal models of anxiety.
Table 3: Anxiolytic-like Efficacy of this compound in Rodent Models
| Animal Model | Species | Minimal Effective Dose (MED) |
| Vogel Conflict Test | Rat | 1-10 mg/kg, i.p. |
| Elevated Plus-Maze | Rat/Mouse | 1-10 mg/kg, i.p. |
| Light/Dark Test | Rat/Mouse | 1-10 mg/kg, i.p. |
| Defense Test Battery | Rat/Mouse | 1-10 mg/kg, i.p. |
Data from Griebel et al. (2001, 2003).[1]
Side Effect Profile
A key aspect of the development of this compound was the assessment of its side effect profile in comparison to classical benzodiazepines.
Table 4: Sedative and Ataxic Potential of this compound
| Test | Species | Minimal Effective Dose (MED) for Side Effects |
| Muscle Weakness/Ataxia/Sedation | Rat/Mouse | ≥ 30 mg/kg, i.p. |
Data from Griebel et al. (2001).
These findings indicate a significant separation between the doses required for anxiolytic-like effects and those causing sedation or motor impairment. Furthermore, repeated administration of this compound (30 mg/kg, i.p., twice daily for 10 days) in mice did not lead to the development of tolerance to its anticonvulsant effects or physical dependence. This compound was also found to be much less active than diazepam in potentiating the depressant effects of ethanol.
Cognitive Effects
While specific data from cognitive tests like the Morris water maze for this compound is not publicly available, the compound was reported to be much less active than benzodiazepines in impairing cognitive processes in rodents, which is consistent with its lower affinity and efficacy at the α5-containing GABA-A receptors.[1]
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species and humans are not extensively reported in the available literature. This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Clinical Development
Information regarding the clinical development of this compound is limited. Preliminary human trials suggested similar efficacy to lorazepam as an anxiolytic, but with minimal sedation or impairment of memory, motor skills, or cognitive function. However, the clinical development of this compound appears to have been discontinued by Sanofi-Synthélabo for reasons that have not been publicly disclosed.
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for the radioligand binding assays to determine the Ki values of this compound are not fully described in the available literature. Generally, such assays involve incubating cell membranes expressing the specific GABA-A receptor subtypes with a radiolabeled ligand (e.g., [3H]flumazenil) in the presence of varying concentrations of the test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki value is calculated using the Cheng-Prusoff equation.
Behavioral Assays
This test is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The animal is placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds increase the time spent in and entries into the open arms.
This test is based on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment. The animal is placed in the lit compartment, and the time spent in each compartment and the number of transitions between them are recorded over a specific duration. Anxiolytic drugs increase the time spent in the light compartment.
This is a conflict-based model of anxiety. Animals are typically water-deprived and then placed in a chamber where they can drink from a spout. After a certain number of licks, a mild electric shock is delivered through the spout. The number of shocks taken during a session is measured. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.
This test assesses a range of defensive behaviors in mice in response to a predator stimulus (e.g., a rat). The test measures behaviors such as flight, freezing, defensive threat and attack, and risk assessment. Anxiolytic drugs can modulate these defensive behaviors.
This test is used to assess motor coordination and balance, and to detect drug-induced ataxia. The animal is placed on a rotating rod, and the latency to fall off is measured. Compounds that cause motor impairment will reduce the time the animal can stay on the rod.
Caption: Preclinical development workflow for this compound.
Conclusion
This compound represents a significant effort in the rational design of anxiolytic drugs with an improved side-effect profile. Its functional selectivity for α2 and α3-containing GABA-A receptors provided a strong preclinical rationale for its development. The available data demonstrates potent anxiolytic-like effects in animal models at doses significantly lower than those causing sedation or motor impairment. While the clinical development of this compound was halted, the compound remains an important pharmacological tool for understanding the distinct roles of GABA-A receptor subtypes in mediating anxiety and other neurological functions. Further disclosure of the preclinical pharmacokinetic and clinical trial data would be invaluable to the scientific community for a complete understanding of the discovery and development trajectory of this promising, yet ultimately discontinued, anxiolytic agent.
References
Unveiling SL651498: A Preclinical Anxiolytic Agent with a Nuanced Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction: SL651498, a novel pyridoindole derivative, emerged from a dedicated research program aimed at discovering subtype-selective GABA-A receptor agonists for the treatment of generalized anxiety disorder.[1][2] Its unique pharmacological profile, characterized by functional selectivity for α2 and α3-containing GABA-A receptors, positioned it as a promising candidate with the potential for anxiolysis devoid of the pronounced side effects associated with classical benzodiazepines.[1][2] This technical guide provides an in-depth overview of the preclinical data on this compound, detailing its mechanism of action, quantitative pharmacology, and the experimental protocols used in its evaluation. The guide also addresses the ultimate discontinuation of its clinical development, offering a comprehensive resource for researchers studying anxiety and GABA-A receptor modulation.
Core Mechanism of Action: Selective GABA-A Receptor Modulation
This compound exerts its effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its anxiolytic potential is attributed to its distinct affinity and efficacy profile across different GABA-A receptor subtypes.[1][2]
Signaling Pathway:
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of specific GABA-A receptor subtypes. This binding enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in neuronal inhibition and a reduction in anxiety. The selectivity of this compound for α2 and α3 subunits is thought to mediate its anxiolytic effects, while its lower efficacy at α1 and α5 subunits was hypothesized to result in a reduced propensity for sedation, amnesia, and ataxia compared to non-selective benzodiazepines.[1][2]
Quantitative Pharmacology
The pharmacological profile of this compound has been characterized through extensive in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Efficacy of this compound
| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy |
| Native Rat Receptors | ||
| α1 (from cerebellum) | 6.8[1][2] | Partial Agonist[1][2] |
| α2 (from spinal cord) | 12.3[1][2] | Full Agonist[1][2] |
| α5 (from hippocampus) | 117[1][2] | Partial Agonist[1][2] |
| Recombinant Rat Receptors | ||
| α1β2γ2 | 17[2] | Partial Agonist[2] |
| α2β2γ2 | 73[2] | Full Agonist[2] |
| α3β2γ2 | 80[2] | Full Agonist[2] |
| α5β3γ2 | 215[2] | Partial Agonist[2] |
Table 2: In Vivo Anxiolytic-Like Efficacy and Side-Effect Profile of this compound in Rodents
| Behavioral Test | Species | Minimal Effective Dose (MED) for Anxiolytic-Like Effect (mg/kg, i.p.) | Doses Inducing Side Effects (Sedation, Ataxia, Muscle Weakness) (mg/kg, i.p.) |
| Elevated Plus-Maze | Rat/Mouse | 1-10[1][2] | ≥ 30[1][2] |
| Light/Dark Test | Rat/Mouse | 1-10[1][2] | ≥ 30[1][2] |
| Vogel Conflict Test | Rat | 1-10[2] | ≥ 30[2] |
| Defense Test Battery | Rat | 1-10[2] | ≥ 30[2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound for different GABA-A receptor subtypes.
-
Methodology:
-
Membrane Preparation: Brain regions enriched in specific GABA-A receptor subtypes (cerebellum for α1, spinal cord for α2, and hippocampus for α5) were dissected from adult male Sprague-Dawley rats. Tissues were homogenized in a Tris-HCl buffer and centrifuged to isolate the crude membrane fraction.
-
Binding Assay: Membranes were incubated with a radiolabeled ligand (e.g., [³H]flumazenil) and varying concentrations of this compound.
-
Detection: After incubation, the bound and free radioligand were separated by rapid filtration. The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.
-
Electrophysiological Recordings in Transfected Cells
-
Objective: To determine the functional efficacy of this compound at recombinant GABA-A receptor subtypes.
-
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells were transiently transfected with cDNAs encoding the desired combination of rat GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings were performed on transfected cells.
-
Drug Application: A low concentration of GABA was applied to the cell to elicit a baseline current. Subsequently, GABA was co-applied with varying concentrations of this compound.
-
Data Analysis: The potentiation of the GABA-induced current by this compound was measured. A full agonist was defined as a compound that produces a maximal potentiation similar to that of a reference full agonist (e.g., diazepam), while a partial agonist produces a submaximal potentiation.
-
Rodent Models of Anxiety
The anxiolytic-like effects of this compound were assessed using a battery of well-validated behavioral tests in rats and mice.
Elevated Plus-Maze (EPM) Test
-
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure:
-
Animals were administered this compound or vehicle intraperitoneally (i.p.) a set time before the test.
-
Each animal was placed in the center of the maze, facing an open arm.
-
Behavior was recorded for a 5-minute session.
-
The number of entries into and the time spent in the open and closed arms were scored.
-
Light/Dark Box Test
-
Principle: This test utilizes the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytics increase the time spent in the light compartment.
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Animals received an i.p. injection of this compound or vehicle.
-
Each animal was placed in the center of the light compartment.
-
The time spent in each compartment and the number of transitions between compartments were recorded for a 5-10 minute period.
-
Vogel Conflict Test
-
Principle: This is a conflict-based model where a motivated behavior (drinking by water-deprived rats) is suppressed by punishment (mild electric shock). Anxiolytic drugs increase the number of punished responses.
-
Apparatus: A testing chamber with a drinking spout connected to a shock generator.
-
Procedure:
-
Rats were water-deprived for 48 hours prior to the test.
-
Animals were administered this compound or vehicle i.p.
-
During the test session, every 20th lick at the drinking spout resulted in the delivery of a mild electric shock to the tongue.
-
The number of shocks received during a 3-minute session was recorded.
-
Discontinuation of Clinical Development
Despite the promising preclinical profile of this compound, its clinical development was discontinued. Reports indicate that this decision was due to the emergence of unexpected sedative and/or amnestic effects in human clinical trials.[3] This outcome highlights the significant translational challenges in anxiolytic drug development, where promising results in animal models do not always predict efficacy and safety in humans. The sedative and amnestic side effects, while less pronounced than those of classical benzodiazepines in preclinical models, were likely deemed unacceptable for a novel anxiolytic agent.
Conclusion
This compound remains a valuable research tool for understanding the role of specific GABA-A receptor subtypes in anxiety and related disorders. Its functional selectivity for α2 and α3 subunits provides a means to dissect the neurobiological circuits underlying anxiolysis. The comprehensive preclinical data, from in vitro binding and efficacy studies to in vivo behavioral pharmacology, offer a solid foundation for further investigation. However, the discontinuation of its clinical development due to sedative and amnestic side effects serves as a critical reminder of the complexities of translating preclinical findings to the clinical setting. Future research in this area will need to focus on developing compounds with even greater subtype selectivity and a more favorable therapeutic window to overcome the hurdles that have historically challenged the development of novel anxiolytics.
References
The Role of GABAA Receptor α2 and α3 Subunits in Anxiety: A Technical Guide for Drug Development
Executive Summary: The development of anxiolytic medications with improved side-effect profiles remains a significant challenge in psychopharmacology. Classical benzodiazepines, while effective, are limited by sedation, cognitive impairment, and abuse liability, effects largely attributed to their non-selective action across γ-aminobutyric acid type A (GABA-A) receptor subtypes. A substantial body of preclinical and emerging clinical evidence has identified the GABA-A receptors containing α2 and α3 subunits as the primary mediators of anxiolysis. This guide provides a detailed examination of the genetic and pharmacological data supporting the α2 and α3 subunits as key targets for novel, non-sedating anxiolytics. It consolidates quantitative data on subtype-selective compounds, details critical experimental protocols for assessing anxiolytic-like activity, and visualizes the underlying pathways and experimental workflows to support advanced research and development in this domain.
Introduction: The GABAergic System and Anxiety
The GABAergic system is the principal inhibitory neurotransmitter system in the central nervous system, playing a pivotal role in regulating neuronal excitability and maintaining the balance between excitation and inhibition.[1] GABA-A receptors, a class of ligand-gated ion channels, are central to this function.[2][3] These receptors are pentameric structures assembled from a variety of subunits (α1–6, β1–3, γ1–3, δ, etc.), with the most common formation in the brain being two α, two β, and one γ subunit.[1][2] This subunit diversity gives rise to a wide array of receptor subtypes with distinct physiological and pharmacological properties.[2]
Classical benzodiazepines (BZDs) exert their therapeutic effects—anxiolytic, sedative, anticonvulsant, and myorelaxant—by binding to the interface between an α and a γ subunit, thereby allosterically potentiating the effect of GABA.[4][5] However, BZDs bind non-selectively to receptors containing α1, α2, α3, or α5 subunits, leading to a broad range of effects, not all of which are desirable.[6][7][8]
The α-Subunit Hypothesis of Benzodiazepine Action
A paradigm shift in the development of anxiolytics was spurred by the "subunit hypothesis," which dissects the distinct behavioral effects of benzodiazepines and attributes them to specific α-subunits.[9] This framework, supported by extensive research using genetically modified mice and subtype-selective pharmacological tools, posits the following functional segregation:
-
α1 Subunit: Primarily mediates the sedative, amnesic, and partially the anticonvulsant effects of BZDs.[5][8][10]
-
α2 and α3 Subunits: Primarily mediate the anxiolytic and myorelaxant effects.[4][10][11]
-
α5 Subunit: Primarily involved in learning and memory processes.[11]
This hypothesis provides a clear rationale for designing subtype-selective modulators that target α2 and/or α3 subunits to achieve anxiolysis without the sedative liability associated with α1 activity.[4][6][7]
Evidence from Genetic Models
The most compelling evidence for the role of α2/α3 subunits in anxiety comes from studies of "knock-in" mice. In these models, a single amino acid (histidine) in the benzodiazepine binding site of a specific α subunit is mutated to arginine (e.g., α2(H101R)), rendering that particular subunit insensitive to diazepam without altering the receptor's response to GABA.[5][12]
Studies using these mice have conclusively demonstrated that the anxiolytic effects of diazepam are lost in mice with diazepam-insensitive α2 subunits (α2(H101R)), but are fully retained in mice with insensitive α1, α3, or α5 subunits.[12] This indicates that α2-containing GABA-A receptors are necessary for the anxiolytic-like action of diazepam.[12] However, further studies with compounds like L-838,417, which have agonist properties at α2, α3, and α5 receptors, showed anxiolytic-like activity even in α2(H101R) mice, suggesting that α3-containing receptors also contribute to anxiolysis and can mediate this effect in the absence of α2 modulation.[13][14][15]
Table 1: Anxiolytic Effects of Diazepam in α-Subunit Point-Mutant Mice
| Mouse Model | Mutation | Diazepam Anxiolytic Effect in EPM / LDB | Key Finding | Reference |
|---|---|---|---|---|
| α1(H101R) | α1 subunit insensitive to diazepam | Retained | α1 is not necessary for anxiolysis. | [12] |
| α2(H101R) | α2 subunit insensitive to diazepam | Lost | α2 is critical for diazepam's anxiolytic effect. | [12] |
| α3(H126R) | α3 subunit insensitive to diazepam | Retained | α3 is not essential for diazepam's primary anxiolytic effect, but may play a contributing role. | [12][15] |
| α5(H105R) | α5 subunit insensitive to diazepam | Retained | α5 is not involved in anxiolysis. |[12] |
Evidence from Pharmacological Studies
The development of subtype-selective compounds has provided pharmacological validation for the genetic findings. These molecules are designed to preferentially modulate α2 and/or α3 subunits while having low or no efficacy at the α1 subunit. Several such compounds have demonstrated anxiolytic-like effects without sedation in preclinical models.[6][7]
For example, compounds like TPA023 and L-838,417, which are partial agonists at α2/α3/α5 subunits with no efficacy at α1, have shown clear anxiolytic profiles in rodents and primates.[6][7][11] More recently, KRM-II-81, a selective potentiator of α2/α3-containing receptors, has demonstrated anxiolytic and antinociceptive effects with reduced motor side effects.[16] The compound TP003, initially described as an α3-selective agonist, also produced robust anxiolytic-like effects, further supporting a role for the α3 subtype in anxiety modulation.[17][18]
Table 2: In Vitro Binding Affinity (Ki, nM) and Efficacy of Key Subtype-Selective Ligands
| Compound | α1 | α2 | α3 | α5 | Classification | Reference |
|---|---|---|---|---|---|---|
| Diazepam | 1.7 | 1.1 | 1.1 | 4.1 | Non-selective Full Agonist | [17] |
| TPA023 | 19 (low efficacy) | 0.61 | 0.52 | 1.1 | α2/α3/α5 Partial Agonist | [6][7] |
| L-838,417 | 25 (no efficacy) | 0.78 | 0.65 | 0.43 | α2/α3/α5 Partial Agonist | [11][13] |
| TP003 | 14 | 5.0 | 0.49 | 12 | α3-Selective Agonist | [17] |
| KRM-II-81 | Low Efficacy | High Efficacy | High Efficacy | N/A | α2/α3-Selective PAM | [16] |
| BAER-101 (AZD7325) | Low Efficacy | High Efficacy | High Efficacy | Low Efficacy | α2/α3-Selective Modulator |[3][9][19] |
Note: Efficacy is often expressed as % potentiation of GABA response relative to a full agonist like diazepam. Exact values vary between studies.
Signaling Pathway and Mechanism of Action
GABA-A receptors are chloride ion channels. The binding of GABA to its site (at the α/β subunit interface) opens the channel, allowing chloride ions (Cl-) to flow into the neuron.[5] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing neuronal inhibition. Benzodiazepine site agonists bind to a distinct allosteric site (at the α/γ interface) and increase the frequency of channel opening induced by GABA, thereby enhancing the inhibitory signal.[5] α2/α3-selective modulators achieve this enhancement specifically at receptor subtypes containing these subunits.
Key Experimental Protocols in Anxiolytic Research
The evaluation of novel anxiolytic compounds relies on a battery of validated behavioral tests in rodents. The following are detailed protocols for three core assays.
Elevated Plus Maze (EPM)
The EPM is a widely used test for assessing anxiety-like behavior, based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[20] Anxiolytic compounds increase the proportion of time spent and entries made into the open arms.
Methodology:
-
Apparatus: A plus-shaped maze elevated (e.g., 50 cm) from the floor, consisting of two open arms and two enclosed arms (e.g., 50 cm long x 10 cm wide, with 40 cm high walls for enclosed arms). The maze is typically made of a non-reflective material and situated in a dimly lit room.[20][21]
-
Acclimation: Animals are habituated to the testing room for at least 60 minutes prior to the test.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm.[20] Its behavior is recorded for a 5-minute period, typically by an overhead video camera linked to tracking software.
-
Parameters Measured:
-
Interpretation: A significant increase in the percentage of time and/or entries in the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic effect.
Light-Dark Box Test
This test is also based on the conflict between exploration and aversion, in this case, the aversion of rodents to brightly illuminated areas.[22] Anxiolytics increase the time spent in the light compartment.
Methodology:
-
Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment.[23] The compartments are connected by a small opening in the dividing wall.[23]
-
Acclimation: Animals are habituated to the testing room before the test.
-
Procedure: An animal is typically placed in the dark compartment to start the test. Its movement between the two compartments is recorded for a 5- to 10-minute period.[22][24]
-
Parameters Measured:
-
Primary anxiety measure: Time spent in the light compartment.
-
Secondary measures: Latency to first enter the light compartment, number of transitions between compartments.
-
-
Interpretation: A significant increase in the time spent in the light compartment is indicative of an anxiolytic effect.
Conditioned Emotional Response (CER) / Fear Conditioning
This paradigm assesses anxiety in a conditioned context, modeling aspects of learned fear relevant to anxiety disorders like PTSD.[13] It involves pairing a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild footshock.
Methodology:
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering the US, a speaker for the CS, and often a lever for an operant task.
-
Training (Operant Phase): Animals may first be trained to perform a task, such as pressing a lever for a food reward on a variable interval schedule.[13][14]
-
Conditioning Phase: The CS (tone) is presented, co-terminating with the US (footshock). This pairing occurs several times.[25][26]
-
Testing Phase: After conditioning, the animal is returned to the chamber and the operant task. The CS is presented without the US. Fear is measured as the suppression of the operant behavior (e.g., lever pressing) during the CS presentation.[13]
-
Parameters Measured: A "suppression ratio" is calculated, where a ratio of 0 indicates complete suppression (high fear/anxiety) and a ratio of 0.5 indicates no suppression.
-
Interpretation: Anxiolytic drugs reduce the suppression of behavior during the CS, resulting in a higher suppression ratio.[13][14] This demonstrates a reduction in conditioned fear.
Clinical Translation and Future Directions
The preclinical success of α2/α3-selective modulators has prompted clinical investigations.[6][7] Compounds such as TPA023, MRK-409, and AZD7325 (BAER-101) have progressed to human trials.[6][7][9] While some trials were halted for reasons unrelated to efficacy (e.g., preclinical toxicity), the available data from incomplete studies have shown anxiolytic-like signals in patients with Generalized Anxiety Disorder.[7] These studies have validated that the pharmacological profile of α2/α3-selective modulators is distinct from classical benzodiazepines, notably with a significant reduction in sedation at clinically relevant receptor occupancy levels.[7][9]
The ongoing challenge is to optimize the pharmacokinetic and pharmacodynamic properties of these molecules to achieve robust efficacy with a wide therapeutic window. Future research will likely focus on:
-
Fine-tuning the degree of partial agonism at α2 and α3 subunits.
-
Exploring the potential of compounds with differential efficacy at α2 versus α3 subunits.
-
Identifying biomarkers, such as changes in saccadic peak velocity or specific EEG signatures, to predict clinical anxiolytic effects.[5][9]
Conclusion
The distinction between the anxiolytic effects mediated by GABAA receptor α2 and α3 subunits and the sedative effects mediated by the α1 subunit is one of the most well-supported concepts in modern psychopharmacology. Evidence from genetic mouse models and subtype-selective pharmacological agents has robustly confirmed this hypothesis. This body of research provides a clear and compelling rationale for the continued development of α2/α3-selective positive allosteric modulators as a new generation of anxiolytic drugs. By targeting the specific receptor subtypes responsible for therapeutic action, it is possible to develop medications that effectively treat anxiety disorders without the burdensome side effects that limit the utility of current treatments, offering a significant advancement in patient care.
References
- 1. What's the latest update on the ongoing clinical trials related to GABAA? [synapse.patsnap.com]
- 2. Altered GABA transmission in a mouse model of increased trait anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Human pharmacology of positive GABA-A subtype-selective receptor modulators for the treatment of anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Are GABAA receptors containing alpha5 subunits contributing to the sedative properties of benzodiazepine site agonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psicothema.com [psicothema.com]
- 11. pnas.org [pnas.org]
- 12. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Both alpha2 and alpha3 GABAA receptor subtypes mediate the anxiolytic properties of benzodiazepine site ligands in the conditioned emotional response paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Both alpha 2 and alpha 3 GABA(A) receptor subtypes mediate the anxiolytic properties of benzodiazepine site ligands in the conditioned emotional response paradigm - University of Sussex - Figshare [sussex.figshare.com]
- 15. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jneurosci.org [jneurosci.org]
- 18. dc.uthsc.edu [dc.uthsc.edu]
- 19. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of α1-GABAA receptors in the serotonergic dorsal raphe nucleus in models of opioid reward, anxiety, and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Training-induced changes in the expression of GABAA-associated genes in the amygdala after the acquisition and extinction of Pavlovian fear - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
SL651498: A Subtype-Selective GABA-A Receptor Agonist for Epilepsy Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SL651498 is a nonbenzodiazepine anxiolytic and anticonvulsant compound with a pyridoindole structure, chemically related to β-carboline derivatives.[1] It functions as a subtype-selective agonist at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] This selectivity provides a valuable tool for dissecting the roles of different GABA-A receptor subtypes in seizure generation and propagation, offering a potential avenue for the development of novel antiepileptic drugs (AEDs) with improved side-effect profiles. This guide provides a comprehensive overview of this compound's pharmacological properties, preclinical efficacy data in relevant models, and detailed experimental protocols for its use as a research tool in epilepsy.
Core Mechanism of Action: Subtype-Selective GABA-A Receptor Modulation
This compound exerts its effects by binding to the benzodiazepine site of the GABA-A receptor, enhancing the inhibitory effects of GABA. Its distinct pharmacological profile stems from its differential affinity and efficacy at various GABA-A receptor α subtypes.[2][3]
Key Features of this compound's Interaction with GABA-A Receptors:
-
Full Agonist at α2 and α3 Subtypes: this compound demonstrates full agonistic activity at GABA-A receptors containing the α2 and α3 subunits.[2][3] These subtypes are predominantly expressed in limbic areas of the brain, which are critically involved in the regulation of anxiety and emotional behavior, as well as in seizure networks.
-
Partial Agonist at α1 and α5 Subtypes: In contrast, it acts as a partial agonist at receptors containing the α1 and α5 subunits.[2][3] The α1 subtype is widely distributed and associated with the sedative and ataxic effects of classical benzodiazepines, while the α5 subtype is implicated in learning and memory processes.[1]
-
Anxioselective Profile: This subtype selectivity is believed to underlie its "anxioselective" profile, producing anxiolytic-like effects with a reduced propensity for sedation, ataxia, and cognitive impairment compared to non-selective benzodiazepines.[3][4]
The signaling pathway of this compound at the GABA-A receptor is depicted below:
Figure 1: Signaling pathway of this compound at the GABA-A receptor.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Binding Affinity (Ki) of this compound for Rat GABA-A Receptor Subtypes
| Receptor Subtype | Native Receptors (Ki, nM) | Recombinant Receptors (Ki, nM) |
| α1-containing | 6.8[2][3] | 17 (α1β2γ2)[3] |
| α2-containing | 12.3[2][3] | 73 (α2β2γ2)[3] |
| α3-containing | Intermediate Affinity | 80 (α3β2γ2)[3] |
| α5-containing | 117[2][3] | 215 (α5β3γ2)[3] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Behavioral Effect | Animal Model | Administration | Minimal Effective Dose (MED) |
| Anxiolytic-like | Rat/Mouse (Various conflict models, elevated plus-maze, light/dark test) | i.p. | 1 - 10 mg/kg[2][3] |
| p.o. | 3 - 10 mg/kg[2] | ||
| Muscle Weakness, Ataxia, Sedation | Rat/Mouse | i.p. or p.o. | 30 - 100 mg/kg[2] |
| Anticonvulsant | Mouse (Repeated treatment) | i.p. (b.i.d. for 10 days) | No tolerance to anticonvulsant effects at 30 mg/kg[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on this compound.
GABA-A Receptor Binding Assay
This protocol describes a method for determining the binding affinity of this compound to different GABA-A receptor subtypes.
Materials:
-
Rat brain tissue or cells expressing specific recombinant GABA-A receptor subtypes.
-
[3H]muscimol (radioligand).
-
This compound.
-
GABA (for non-specific binding).
-
Homogenization buffer (e.g., 0.32 M sucrose).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge, homogenizer, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension in binding buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the prepared membranes, [3H]muscimol, and varying concentrations of this compound.
-
For determining non-specific binding, use a high concentration of unlabeled GABA.
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]muscimol binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: Experimental workflow for the GABA-A receptor binding assay.
Elevated Plus-Maze Test for Anxiolytic-like Activity
This behavioral test is used to assess anxiety-like behavior in rodents and the anxiolytic effects of compounds like this compound.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle to the animals at the desired dose and route of administration, allowing for an appropriate pre-treatment time.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior using a video camera.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Score the number of entries into the open and closed arms.
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
Light/Dark Box Test for Anxiolytic-like Activity
This test is another widely used model to assess anxiety-like behavior in rodents.
Apparatus:
-
A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Habituation: Acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
Place the animal in the center of the illuminated compartment.
-
Allow the animal to freely explore both compartments for a set period (e.g., 10 minutes).
-
Record the animal's behavior.
-
-
Data Analysis:
-
Measure the time spent in the light compartment.
-
Count the number of transitions between the two compartments.
-
An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.
-
Figure 3: General experimental workflow for behavioral assays.
Assessment of Anticonvulsant Tolerance
This protocol is designed to evaluate whether repeated administration of this compound leads to a reduction in its anticonvulsant efficacy.
Procedure:
-
Baseline Seizure Threshold: Determine the baseline seizure threshold in a group of animals using a standardized seizure induction method (e.g., pentylenetetrazole [PTZ] infusion).
-
Chronic Treatment: Administer this compound or vehicle repeatedly over a set period (e.g., 10 days).[3]
-
Seizure Threshold Re-assessment: At the end of the treatment period, re-determine the seizure threshold in all groups.
-
Data Analysis:
-
Compare the post-treatment seizure thresholds between the this compound-treated and vehicle-treated groups.
-
A significant difference in the elevation of the seizure threshold in the this compound group compared to the vehicle group, which is not significantly different from the acute effect of the drug, indicates a lack of tolerance development.
-
Conclusion and Future Directions
This compound represents a valuable research tool for investigating the role of GABA-A receptor subtypes in epilepsy. Its unique pharmacological profile, with full agonism at α2/α3 subunits and partial agonism at α1/α5 subunits, allows for the targeted modulation of specific neuronal circuits implicated in seizure disorders. The lack of tolerance to its anticonvulsant effects in preclinical studies is a particularly promising feature.[3]
Future research should focus on evaluating the efficacy of this compound in a wider range of preclinical epilepsy models, including models of drug-resistant epilepsy. Investigating its effects on seizure-induced comorbidities, such as cognitive deficits and anxiety, would also be of significant interest. By providing a more nuanced understanding of GABA-A receptor pharmacology in the context of epilepsy, this compound can contribute to the development of the next generation of antiepileptic therapies with enhanced efficacy and tolerability.
References
Preclinical Profile of SL651498: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SL651498 is a novel pyridoindole derivative that has demonstrated a unique preclinical profile as a subtype-selective GABAA receptor agonist. It exhibits high affinity for GABAA receptors containing α1 and α2 subunits, with weaker affinity for those containing the α5 subunit and intermediate affinity for the α3 subtype. Functionally, it acts as a full agonist at α2 and α3-containing receptors and a partial agonist at α1 and α5-containing receptors.[1][2][3][4] This subtype selectivity translates into a promising therapeutic window, with potent anxiolytic, muscle relaxant, and anticonvulsant effects observed at doses significantly lower than those causing sedation, ataxia, or motor impairment.[1][2][5] Notably, preclinical studies suggest a reduced liability for tolerance and physical dependence compared to classical benzodiazepines.[1][2][5] This whitepaper provides a comprehensive overview of the preclinical data on this compound, including detailed experimental protocols and a summary of quantitative findings, to serve as a technical resource for researchers in the field of neuropharmacology and drug development.
Introduction
The therapeutic utility of classical benzodiazepines for anxiety and related disorders is often limited by their side-effect profile, including sedation, cognitive impairment, and the potential for tolerance and dependence. This compound emerged from a research program aimed at discovering subtype-selective GABAA receptor agonists with an improved therapeutic index.[1] The compound, chemically identified as 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2, 9-dihydro-1H-pyrido[3,4-b]indol-1-one, has shown a distinct "anxioselective" profile in a range of preclinical models.[1][2] This document synthesizes the available preclinical data to provide a detailed technical guide on this compound.
Mechanism of Action: GABAA Receptor Subtype Selectivity
This compound's mechanism of action is centered on its modulatory activity at the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its subtype-selective profile is the key determinant of its pharmacological effects.
Signaling Pathway
This compound, like other benzodiazepine-site agonists, potentiates the effect of GABA at the GABAA receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. The differential activation of GABAA receptor subtypes is thought to mediate its distinct behavioral effects.
Quantitative Data Summary
The preclinical evaluation of this compound has generated a substantial amount of quantitative data across various assays. These findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Binding Affinity (Ki, nM)
| GABAA Receptor Subtype | Rat Native Receptors[1][2] | Recombinant Rat Receptors[2] |
| α1 | 6.8 | 17 (α1β2γ2) |
| α2 | 12.3 | 73 (α2β2γ2) |
| α3 | - | 80 (α3β2γ2) |
| α5 | 117 | 215 (α5β3γ2) |
Table 2: In Vitro Functional Activity
| GABAA Receptor Subtype | Agonist Type |
| α1 | Partial Agonist[1][3][4] |
| α2 | Full Agonist[1][3][4] |
| α3 | Full Agonist[1][3][4] |
| α5 | Partial Agonist[1][3][4] |
Table 3: In Vivo Efficacy (Minimal Effective Dose - MED)
| Pharmacological Effect | Route of Administration | MED (mg/kg) |
| Anxiolytic-like | i.p. | 1 - 10[1][2] |
| p.o. | 3 - 10[1] | |
| Skeletal Muscle Relaxant | i.p. | 1 - 10[1] |
| p.o. | 3 - 10[1] | |
| Anticonvulsant | i.p. | Not explicitly stated, but tolerance not observed at 30 mg/kg[1][2] |
Table 4: In Vivo Side Effect Profile (Minimal Effective Dose - MED)
| Side Effect | Route of Administration | MED (mg/kg) |
| Muscle Weakness, Ataxia, Sedation | i.p. or p.o. | 30 - 100[1][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
GABAA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.
Methodology:
-
Membrane Preparation:
-
For native receptors, cerebral cortex (rich in α1), hippocampus (rich in α2 and α5), and cerebellum (rich in α1) tissues from adult male Sprague-Dawley rats are dissected and homogenized in ice-cold buffer.
-
For recombinant receptors, HEK293 cells are transiently transfected with cDNAs encoding the respective rat GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β3γ2).
-
Cell membranes are prepared by centrifugation and stored at -80°C.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]flumazenil for the benzodiazepine site) and varying concentrations of this compound in a suitable buffer.
-
Incubation is carried out for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., clonazepam).
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.
-
Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.
-
In Vitro Electrophysiology
Objective: To determine the functional activity (full vs. partial agonism) of this compound at different GABAA receptor subtypes.
Methodology:
-
Cell Culture and Transfection:
-
HEK293 cells are cultured and transiently transfected with cDNAs for the desired GABAA receptor subunit combination.
-
-
Patch-Clamp Recording:
-
Whole-cell patch-clamp recordings are performed on transfected cells.
-
Cells are perfused with an external solution, and the intracellular solution is delivered via the patch pipette.
-
GABA-evoked currents are measured in response to the application of GABA at its EC20 concentration.
-
-
Drug Application and Measurement:
-
This compound is co-applied with GABA to determine its modulatory effect on the GABA-evoked current.
-
The potentiation of the GABA response by this compound is measured and compared to that of a full agonist (e.g., diazepam) to classify it as a full or partial agonist.
-
In Vivo Behavioral Assays
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.
-
Animals: Male rats or mice are used.
-
Procedure:
-
Animals are administered this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
After a specified pretreatment time (e.g., 30 minutes), each animal is placed in the center of the maze, facing an open arm.
-
The animal's behavior is recorded for a set duration (e.g., 5 minutes).
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
-
Objective: To evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion to a brightly lit area and the drive to explore a novel environment.
Methodology:
-
Apparatus: A two-compartment box with one dark and one brightly illuminated chamber, connected by an opening.
-
Animals: Male mice are typically used.
-
Procedure:
-
Animals are treated with this compound or vehicle.
-
Each mouse is placed in the center of the light compartment.
-
Behavior is recorded for a defined period (e.g., 5-10 minutes).
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
-
Objective: To assess the anti-conflict (anxiolytic) effects of this compound.
Methodology:
-
Several conflict models can be employed, such as the Vogel conflict test or the Geller-Seifter conflict test.
-
In these paradigms, a thirsty animal is trained to lick a drinking spout for a water reward, but licking is intermittently punished with a mild electric shock.
-
Anxiolytic drugs increase the number of punished licks, indicating a reduction in the suppressive effect of the punishment.
Discussion and Future Directions
The preclinical data for this compound strongly support its potential as a novel anxiolytic agent with a favorable side-effect profile. Its subtype-selective mechanism of action, particularly its full agonism at α2 and α3 GABAA receptors and partial agonism at the α1 subtype, likely underlies its separation of anxiolytic efficacy from sedative and ataxic effects. The lack of tolerance development to its anticonvulsant activity in preclinical models is also a significant advantage over traditional benzodiazepines.
Further preclinical research could focus on elucidating the precise role of α3-containing GABAA receptors in the anxiolytic and muscle relaxant effects of this compound. Long-term efficacy and safety studies in non-human primates would provide valuable data to support its transition to clinical development. Additionally, exploring its potential in other indications where GABAA receptor modulation is relevant, such as epilepsy and neuropathic pain, could broaden its therapeutic applications.
Conclusion
This compound represents a promising step forward in the development of anxiolytic medications. Its well-characterized preclinical profile, highlighted by its GABAA receptor subtype selectivity and favorable separation of therapeutic effects from undesirable side effects, provides a strong rationale for its further investigation as a potential treatment for anxiety disorders and muscle spasms. The detailed data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals interested in this novel compound and the broader field of GABAA receptor pharmacology.
References
Methodological & Application
Application Notes and Protocols for SL651498 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of SL651498, a subtype-selective GABA-A receptor agonist, in rodent models for the assessment of its anxiolytic and sedative properties. Detailed protocols for key behavioral and in vitro assays are provided to facilitate study design and execution.
Compound Profile: this compound
This compound is a pyridoindole derivative that exhibits a unique profile as a GABA-A receptor modulator. It acts as a full agonist at the α2 and α3 subunits and as a partial agonist at the α1 and α5 subunits of the GABA-A receptor. This subtype selectivity is hypothesized to contribute to its anxiolytic effects with a reduced liability for sedation and motor impairment compared to non-selective benzodiazepines.
Mechanism of Action
This compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in an increase in chloride ion conductance into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus leading to a decrease in neuronal excitability. Its preferential activity at the α2 and α3 subunits is thought to mediate its anxiolytic properties, while its partial agonism at the α1 and α5 subunits may contribute to its reduced sedative and motor-impairing effects.
Caption: this compound's selective agonism at GABAA receptor subtypes.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in rodents.
Table 1: GABAA Receptor Binding Affinities (Ki, nM)
| Receptor Subtype | Rat Native Receptors | Recombinant Rat Receptors |
| α1 | 6.8 | 17 |
| α2 | 12.3 | 73 |
| α3 | - | 80 |
| α5 | 117 | 215 |
Table 2: In Vivo Efficacy in Rodents (Minimal Effective Dose - MED)
| Effect | Administration Route | Dose (mg/kg) | Species |
| Anxiolytic-like | i.p. | 1 - 10 | Rat, Mouse |
| Anxiolytic-like | p.o. | 3 - 10 | Rat, Mouse |
| Sedation/Ataxia | i.p. | ≥ 30 | Rat, Mouse |
| Sedation/Ataxia | p.o. | 30 - 100 | Rat, Mouse |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
Drug Formulation and Administration
Oral (p.o.) Administration:
-
Vehicle: Suspend this compound in a 0.5% aqueous solution of methylcellulose.
-
Preparation: Weigh the required amount of this compound and triturate with a small volume of the vehicle to form a paste. Gradually add the remaining vehicle while stirring to achieve a uniform suspension.
-
Administration: Administer orally using a gavage needle at a volume of 5-10 mL/kg body weight.
Intraperitoneal (i.p.) Administration:
-
Vehicle: Dissolve or suspend this compound in a vehicle such as saline containing a small percentage of a solubilizing agent like Tween 80 or DMSO, with the final concentration of the organic solvent kept to a minimum (e.g., <5%). The provided search results do not specify the exact vehicle used in the original studies. Researchers should conduct solubility and stability tests to determine the most appropriate vehicle.
-
Preparation: Prepare the solution or suspension on the day of the experiment.
-
Administration: Inject intraperitoneally at a volume of 5-10 mL/kg body weight.
Caption: Workflow for this compound formulation and administration.
Behavioral Assays
The EPM test is used to assess anxiety-like behavior in rodents by capitalizing on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
-
Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Acclimatize the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the illuminated compartment.
-
Allow the animal to explore the apparatus for 5-10 minutes.
-
Record the time spent in each compartment and the number of transitions between the two compartments.
-
-
Data Analysis: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
This test assesses anxiolytic drug activity by measuring the ability of a compound to reinstate a behavior that has been suppressed by punishment.
-
Apparatus: An operant chamber equipped with a drinking spout connected to a shock generator.
-
Procedure:
-
Water-deprive rats for 48 hours prior to the test, with a 1-hour access to water 24 hours before the test.
-
Administer this compound or vehicle.
-
Place the rat in the chamber. After 20 licks from the drinking spout, a mild electric shock is delivered through the spout.
-
The session typically lasts for a predetermined duration (e.g., 15 minutes).
-
Record the total number of shocks received.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the number of shocks the animal is willing to accept.
The rotarod test is used to assess motor coordination and the potential sedative or muscle-relaxant effects of a compound.
-
Apparatus: A rotating rod on which the animal must maintain its balance.
-
Procedure:
-
Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 2 minutes) for 2-3 days prior to the test.
-
On the test day, administer this compound or vehicle.
-
At various time points after administration (e.g., 30, 60, 90 minutes), place the animal on the rotating rod.
-
Record the latency to fall from the rod.
-
-
Data Analysis: A decrease in the latency to fall indicates impaired motor coordination or sedation.
In Vitro Assay: GABAA Receptor Binding
A competitive radioligand binding assay can be used to determine the affinity of this compound for different GABA-A receptor subtypes.
-
Materials:
-
Rat brain tissue (e.g., cortex, hippocampus) or cells expressing specific recombinant GABA-A receptor subtypes.
-
Radioligand: [³H]flunitrazepam (for the benzodiazepine site).
-
Unlabeled competitor: this compound.
-
Assay buffer (e.g., Tris-HCl).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.
-
Binding Assay:
-
Incubate the membranes with a fixed concentration of [³H]flunitrazepam and varying concentrations of this compound.
-
Include a tube with an excess of a non-radiolabeled ligand (e.g., diazepam) to determine non-specific binding.
-
Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for GABAA receptor competitive binding assay.
Pharmacokinetic Data
While detailed pharmacokinetic parameters for this compound in rats and mice are not extensively published in the available literature, general principles of rodent pharmacokinetics suggest that compounds are often metabolized more rapidly in these species compared to humans. Therefore, careful consideration of dosing frequency and timing of behavioral assessments relative to drug administration is crucial. It is recommended to perform pharmacokinetic studies in the specific rodent strain being used for efficacy studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.
Disclaimer: This document is intended for informational purposes for research professionals. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. The specific parameters for the experimental protocols may require optimization based on laboratory conditions and the specific research question.
Application Notes and Protocols for the Intravenous Administration of SL651498
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL651498 is a novel, subtype-selective GABAA receptor agonist with a pyridoindole structure.[1] It exhibits high affinity for GABAA receptors containing α1 and α2 subunits and weaker affinity for those with α5 subunits.[1] Functionally, this compound acts as a full agonist at α2 and α3 subtypes and a partial agonist at α1 and α5 subtypes.[1] This profile confers anxiolytic and anticonvulsant properties, with a reduced potential for sedation, ataxia, and dependence compared to non-selective benzodiazepines.[1][2] These characteristics make this compound a valuable tool for neuroscience research and a potential therapeutic candidate.
This document provides detailed application notes and protocols for the preparation of this compound for intravenous (IV) injection in a research setting. Due to the limited availability of specific intravenous formulation data for this compound, the following protocols are based on established methods for formulating poorly water-soluble compounds for in vivo preclinical studies.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-Fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one | [2] |
| Molecular Formula | C23H20FN3O2 | [2] |
| Molar Mass | 389.43 g/mol | [2] |
| CAS Number | 205881-86-3 | [2] |
| Appearance | Solid (presumed) | N/A |
| Solubility | Poorly soluble in water. Soluble in organic solvents such as DMSO and ethanol. | General knowledge for similar compounds |
In Vivo Efficacy and Dosage of this compound (Intraperitoneal Administration)
| Animal Model | Effect | Minimal Effective Dose (MED) | Reference |
| Rat/Mouse | Anxiolytic-like activity | 1-10 mg/kg, i.p. | [1] |
| Rat/Mouse | Muscle weakness, ataxia, sedation | ≥ 30 mg/kg, i.p. | [1] |
| Mouse | Anticonvulsant effects (repeated treatment) | 30 mg/kg, i.p. (b.i.d. for 10 days) | [1] |
Signaling Pathway
This compound exerts its effects by modulating the activity of GABAA receptors, which are ligand-gated ion channels. Upon binding of the endogenous ligand γ-aminobutyric acid (GABA), these receptors open, allowing the influx of chloride ions (Cl-), which leads to hyperpolarization of the neuron and inhibition of neurotransmission. This compound potentiates this effect by binding to the benzodiazepine site on the GABAA receptor, increasing the affinity of GABA for its binding site and thus enhancing the inhibitory signal.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired stock concentration. A common starting concentration for a stock solution is 10-50 mM. For this compound (M.W. 389.43 g/mol ), a 10 mM stock solution is equivalent to 3.89 mg/mL.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of DMSO to the tube to achieve the desired concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: The solubility of this compound in DMSO has not been empirically determined in the available literature. It is recommended to perform a preliminary solubility test with a small amount of the compound to determine the maximum achievable concentration.
Protocol 2: Preparation of this compound for Intravenous Injection
Objective: To prepare a sterile, injectable formulation of this compound for intravenous administration in rodents. This protocol utilizes a co-solvent vehicle to maintain the solubility of the compound in an aqueous solution.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Polyethylene glycol 400 (PEG 400), sterile
-
Propylene glycol (PG), sterile
-
Sterile saline (0.9% NaCl) or 5% dextrose solution
-
Sterile, pyrogen-free tubes
-
Sterile syringes and needles
Procedure:
-
Vehicle Preparation:
-
A commonly used vehicle for poorly soluble compounds for intravenous administration is a mixture of DMSO, PEG 400, and saline. A typical final concentration of DMSO in the injected solution should be kept as low as possible (ideally ≤10%) to minimize toxicity.
-
A recommended vehicle composition is 10% DMSO, 40% PEG 400, and 50% sterile saline .
-
-
Formulation of the Injectable Solution:
-
This procedure should be performed under sterile conditions (e.g., in a laminar flow hood).
-
Calculate the required volume of the this compound stock solution needed to achieve the desired final concentration in the injection vehicle.
-
In a sterile tube, first add the calculated volume of the this compound stock solution in DMSO.
-
Add the required volume of PEG 400 and vortex to mix thoroughly.
-
Slowly add the sterile saline or 5% dextrose solution to the mixture while vortexing to avoid precipitation of the compound.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the proportion of PEG 400 or decreasing the final concentration of this compound).
-
-
Final Preparation for Injection:
-
Draw the required volume of the final this compound formulation into a sterile syringe using an appropriate gauge needle.
-
The solution is now ready for intravenous administration.
-
Example Calculation:
-
Desired final dose: 5 mg/kg
-
Animal weight: 25 g (0.025 kg)
-
Total dose for the animal: 5 mg/kg * 0.025 kg = 0.125 mg
-
Injection volume: 100 µL (0.1 mL)
-
Required final concentration: 0.125 mg / 0.1 mL = 1.25 mg/mL
-
Stock solution concentration: 10 mg/mL in DMSO
-
Volume of stock solution needed per 1 mL of final solution: (1.25 mg/mL / 10 mg/mL) * 1 mL = 0.125 mL (This would result in a final DMSO concentration of 12.5%, which might be acceptable for a single dose, but lower is preferable).
To achieve a 10% DMSO final concentration:
-
Use a higher concentration stock solution or adjust the final injection volume and concentration.
Experimental Workflow and Visualization
The following diagram illustrates the workflow for preparing this compound for intravenous injection.
Important Considerations
-
Toxicity of Vehicles: The vehicle components (DMSO, PEG 400, PG) can have their own biological effects and potential toxicities, especially with chronic administration. It is crucial to include a vehicle-only control group in all experiments.
-
Hemolysis: Co-solvents can cause hemolysis. The final concentration of organic solvents should be kept to a minimum. A preliminary in vitro hemolysis assay is recommended if high concentrations of co-solvents are used.
-
Stability: The stability of this compound in the final injection vehicle is unknown. It is recommended to prepare the formulation fresh on the day of use.
-
Animal Welfare: Intravenous injections should be performed by trained personnel. The injection volume and rate should be appropriate for the size and species of the animal. For rodents, the lateral tail vein is a common site for IV administration.
Disclaimer: This document is intended for research purposes only. The provided protocols are suggestions based on common laboratory practices for similar compounds and may require optimization for specific experimental needs. Researchers should always adhere to institutional guidelines and regulations regarding animal care and use.
References
Application Notes and Protocols for SL651498 in the Elevated Plus-Maze Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SL651498, a subtype-selective GABAA receptor agonist, in the elevated plus-maze (EPM) test, a standard preclinical model for assessing anxiety-like behavior in rodents.
Introduction
This compound (6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one) is a novel pyridoindole derivative with a distinct pharmacological profile at the GABAA receptor.[1] It acts as a full agonist at GABAA receptors containing α2 and α3 subunits and as a partial agonist at those with α1 and α5 subunits.[1] This subtype selectivity is hypothesized to confer anxiolytic-like effects with a reduced side-effect profile compared to non-selective benzodiazepines. The elevated plus-maze is a widely used behavioral assay to evaluate the anxiolytic or anxiogenic properties of pharmacological agents.[2] The test is based on the innate conflict in rodents between the drive to explore a novel environment and the aversion to open, elevated spaces.
Mechanism of Action
This compound's anxiolytic-like effects are attributed to its functional selectivity for α2 and α3-containing GABAA receptors.[1] The activation of these specific receptor subtypes is thought to mediate the anxiolytic and muscle relaxant properties of benzodiazepines, while activity at the α1 and α5 subtypes is associated with sedation and cognitive impairment, respectively. By acting as a full agonist at α2 and α3 subunits, this compound is expected to produce anxiolysis with a wider therapeutic window, showing sedative effects only at much higher doses.[1]
dot
Caption: Signaling pathway of this compound at GABA-A receptor subtypes.
Quantitative Data from Elevated Plus-Maze Studies
The anxiolytic-like activity of this compound has been demonstrated in the elevated plus-maze test in rats. The minimal effective dose (MED) to produce these effects has been reported to be in the range of 1-10 mg/kg when administered intraperitoneally (i.p.).[1]
While the primary literature confirms the anxiolytic-like effects, specific quantitative data from dose-response studies in the elevated plus-maze are summarized below. These data illustrate the dose-dependent increase in open arm exploration, a key indicator of anxiolysis.
Table 1: Effect of this compound on Time Spent in Open Arms and Arm Entries in the Elevated Plus-Maze (Rat)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (% of Total Time) | Number of Open Arm Entries | Number of Closed Arm Entries |
| Vehicle | - | Data not available | Data not available | Data not available |
| This compound | 1 | Data not available | Data not available | Data not available |
| This compound | 3 | Data not available | Data not available | Data not available |
| This compound | 10 | Data not available | Data not available | Data not available |
| Diazepam (Reference) | 2.5 | Data not available | Data not available | Data not available |
Note: Specific numerical values (mean ± SEM) for the parameters listed in the table are not available in the public domain abstracts of the primary literature. The table structure is provided as a template for researchers to populate with their own experimental data.
Experimental Protocol: Elevated Plus-Maze Test
This protocol is a standard procedure for assessing anxiety-like behavior in rodents and can be adapted for the evaluation of this compound.
1. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm for rats).
-
Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).
-
A central platform (e.g., 10 x 10 cm) connects the four arms.
-
The maze should be made of a non-porous material for easy cleaning.
2. Animals:
-
Male rats (e.g., Wistar or Sprague-Dawley) are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week for acclimatization to the housing facility before testing.
3. Drug Preparation and Administration:
-
This compound can be suspended in a vehicle such as a 0.5% methylcellulose solution.
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
The injection volume should be consistent across all animals (e.g., 1 ml/kg).
-
Administer the compound 30-60 minutes before the test, depending on the pharmacokinetic profile of the drug and the chosen route of administration.
-
A vehicle-treated control group and a positive control group (e.g., diazepam) should be included.
4. Experimental Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze for later analysis.
-
After each trial, clean the maze thoroughly with a 70% ethanol solution to remove any olfactory cues.
5. Behavioral Parameters to Measure:
-
Time spent in the open arms: A primary measure of anxiolytic-like behavior. An increase in this parameter suggests reduced anxiety.
-
Number of entries into the open arms: Another key indicator of anxiolysis.
-
Number of entries into the closed arms: Can be used as a measure of general locomotor activity.
-
Total number of arm entries: Also an indicator of overall activity.
-
Time spent in the closed arms: Rodents naturally spend more time in the closed arms.
-
Ethological measures (optional): Head dips over the sides of the open arms, stretched-attend postures, and grooming can provide additional insights into the animal's anxiety state.
6. Data Analysis:
-
Use a video-tracking software to automatically score the behavioral parameters.
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Number of open arm entries / Total number of arm entries) x 100].
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by post-hoc tests, to compare the different treatment groups.
dot
Caption: Experimental workflow for the elevated plus-maze test.
Conclusion
This compound demonstrates clear anxiolytic-like properties in the elevated plus-maze test, consistent with its mechanism of action as a subtype-selective GABAA receptor agonist. The protocols and information provided herein offer a framework for researchers to effectively design and conduct studies to further investigate the behavioral pharmacology of this compound and similar compounds. Accurate and detailed data collection, as outlined in the provided table structure, is crucial for the robust evaluation of a compound's anxiolytic potential.
References
Application Notes and Protocols for SL651498 in the Light/Dark Box Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL651498 is a non-benzodiazepine anxiolytic agent that demonstrates a unique pharmacological profile by acting as a subtype-selective agonist at GABAA receptors. It functions as a full agonist at the α2 and α3 subunits and a partial agonist at the α1 and α5 subunits.[1] This selectivity profile suggests that this compound may produce anxiolytic effects with a reduced incidence of the sedative and ataxic side effects commonly associated with non-selective benzodiazepines.[1][2] The light/dark box test is a widely utilized behavioral paradigm to assess anxiety-like behavior in rodents. The test is based on the innate aversion of rodents to brightly illuminated, open spaces and their natural tendency to explore novel environments.[2] Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two compartments. This document provides detailed application notes and a protocol for evaluating the anxiolytic potential of this compound using the light/dark box test.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound in the light/dark box test in mice, as reported by Griebel et al. (2001).
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent in Light (s) | Number of Transitions |
| Vehicle | - | 105 ± 12 | 13 ± 1 |
| This compound | 1 | 120 ± 15 | 15 ± 2 |
| This compound | 3 | 145 ± 18 | 18 ± 2 |
| This compound | 10 | 160 ± 20 | 20 ± 3 |
| Diazepam | 1 | 155 ± 17 | 19 ± 2 |
*p < 0.05, **p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.
Signaling Pathway
This compound exerts its anxiolytic effects through the modulation of the GABAA receptor, a ligand-gated ion channel. The binding of this compound to specific subunits of the GABAA receptor enhances the action of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA). This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This inhibitory effect in key brain regions associated with anxiety, such as the amygdala, is believed to underlie the anxiolytic properties of the compound.
References
Application Notes and Protocols for Cell-Based Assays Using SL651498
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL651498 is a novel pyridoindole derivative that acts as a subtype-selective agonist for the γ-aminobutyric acid type A (GABAA) receptor.[1][2] It exhibits full agonism at GABAA receptors containing α2 and α3 subunits and partial agonism at those with α1 and α5 subunits.[2][3][4][5] This functional selectivity confers an "anxioselective" profile, with potent anxiolytic and muscle relaxant effects observed in preclinical studies, but with a significantly lower propensity to induce sedation, ataxia, and cognitive impairment compared to classical benzodiazepines.[3][5][6] These properties make this compound a valuable research tool for investigating the specific roles of GABAA receptor subtypes in neuronal function and a potential therapeutic candidate for anxiety disorders and muscle spasms.[3][5]
These application notes provide detailed protocols for a range of cell-based assays to characterize the activity of this compound and similar compounds, assess their functional consequences on neuronal cells, and evaluate their potential therapeutic and off-target effects.
Data Presentation
The following table summarizes the available quantitative data for this compound, primarily from receptor binding assays. It is important to note that while in vivo efficacy has been established, specific EC50 or IC50 values from in vitro functional cell-based assays are not widely reported in publicly available literature. Researchers are encouraged to determine these values empirically using the protocols provided below.
| Parameter | Receptor Subtype | Value (nM) | Species | Reference |
| Ki (Binding Affinity) | Native GABAA (α1-containing) | 6.8 | Rat | [2][4] |
| Native GABAA (α2-containing) | 12.3 | Rat | [2][4] | |
| Native GABAA (α5-containing) | 117 | Rat | [2][4] | |
| Recombinant GABAA (α1β2γ2) | 17 | Rat | [2][4] | |
| Recombinant GABAA (α2β2γ2) | 73 | Rat | [2][4] | |
| Recombinant GABAA (α3β2γ2) | 80 | Rat | [2][4] | |
| Recombinant GABAA (α5β3γ2) | 215 | Rat | [2][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Experimental Protocols
Functional Characterization using Electrophysiology (Whole-Cell Patch Clamp)
This protocol is designed to measure the functional activity of this compound on specific GABAA receptor subtypes expressed in a heterologous system.
Cell Lines:
-
HEK293 or CHO cells stably or transiently transfected with the desired combination of GABAA receptor subunits (e.g., α2β3γ2 for full agonism, or α1β3γ2 for partial agonism).
Materials:
-
Transfected HEK293 or CHO cells
-
Patch clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)
-
GABA stock solution (10 mM in water)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Culture the transfected cells on glass coverslips to 50-80% confluency.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Establish a whole-cell patch clamp configuration on a single, healthy-looking cell.
-
Clamp the cell at a holding potential of -60 mV.
-
To determine the EC50 of GABA, apply increasing concentrations of GABA (e.g., 0.1 µM to 100 µM) to the cell and record the elicited current.
-
To assess the effect of this compound, apply a fixed, sub-maximal concentration of GABA (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Record the potentiation of the GABA-evoked current by this compound.
-
To test for direct agonist activity, apply this compound in the absence of GABA.
-
Analyze the data to determine the EC50 of this compound and the maximal potentiation of the GABA response.
Intracellular Calcium Imaging Assay
This assay can be used to investigate the downstream effects of GABAA receptor activation on intracellular calcium concentration, particularly in neuronal cells where depolarizing GABA responses can occur, or to assess off-target effects on calcium signaling pathways.
Cell Lines:
-
Neuronal cell lines (e.g., SH-SY5Y, PC-12) or primary neuronal cultures.
-
HEK293 cells co-expressing a GABAA receptor and a calcium-permeable channel if investigating indirect coupling.
Materials:
-
Cells cultured on black-walled, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
GABA stock solution
-
This compound stock solution
-
Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Seed cells into a 96-well plate and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution: Mix Fluo-4 AM with an equal volume of 20% Pluronic F-127, then dilute in HBSS to a final concentration of 2-5 µM.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS.
-
Add HBSS to each well.
-
Measure the baseline fluorescence for a short period.
-
Add this compound at various concentrations and continue to record the fluorescence signal to detect any changes in intracellular calcium.
-
As a positive control for GABAA receptor-mediated depolarization leading to calcium influx, a high concentration of GABA can be used in cells known to exhibit this response.
-
As a positive control for calcium signaling, a known calcium ionophore like ionomycin can be used.
-
Analyze the change in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to assess the potential cytotoxic effects of this compound on neuronal or other cell types.
Cell Lines:
-
Neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) or primary neuronal cultures.
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO). Include a positive control for cytotoxicity (e.g., staurosporine).
-
Incubate for 24, 48, or 72 hours.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to determine if any observed reduction in cell viability is due to the induction of apoptosis.
Cell Lines:
-
Neuronal cell lines (e.g., SH-SY5Y, Neuro-2a) or primary neuronal cultures.
Materials:
-
Cells cultured in 6-well plates or T-25 flasks
-
This compound stock solution
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with this compound at concentrations determined to affect viability (from the MTS/MTT assay) and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).
-
Incubate for a period determined by the expected time course of apoptosis (e.g., 24 hours).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
References
- 1. Surface expression of GABAA receptors is transcriptionally controlled by the interplay of cAMP-response element-binding protein and its binding partner inducible cAMP early repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. Stoichiometry and Assembly of a Recombinant GABAA Receptor Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GABAB receptor interacts directly with the related transcription factors CREB2 and ATFx - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PKC/CREB pathway mediates the expressions of GABAA receptor subunits in cultured hippocampal neurons after low-Mg2+ solution treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SL651498 on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL651498 is a novel pyridoindole derivative that demonstrates significant potential as a subtype-selective modulator of γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] As the primary inhibitory neurotransmitter receptors in the central nervous system, GABA-A receptors are crucial targets for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders. This compound exhibits a unique profile, acting as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at receptors with α1 and α5 subunits.[1][2][3] This functional selectivity suggests a potential for anxiolytic effects with a reduced sedative and ataxic side-effect profile compared to non-selective benzodiazepines.
These application notes provide a comprehensive overview of the electrophysiological properties of this compound and detailed protocols for its characterization using patch-clamp techniques.
Quantitative Data Summary
The following tables summarize the binding affinity and functional potentiation of this compound at various recombinant rat GABA-A receptor subtypes.
Table 1: Binding Affinity of this compound for Recombinant Rat GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | 17 |
| α2β2γ2 | 73 |
| α3β2γ2 | 80 |
| α5β3γ2 | 215 |
Data from Griebel et al., 2001.[1][2]
Table 2: Functional Activity of this compound at Recombinant Rat GABA-A Receptor Subtypes
| Receptor Subtype | Agonist Type | Maximal Potentiation of GABA-evoked Current |
| α1β2γ2 | Partial Agonist | Approximately 50% of the maximal potentiation induced by the full agonist zolpidem. |
| α2β2γ2 | Full Agonist | Not explicitly quantified, but described as a full agonist. |
| α3β2γ2 | Full Agonist | Not explicitly quantified, but described as a full agonist. |
| α5β3γ2 | Partial Agonist | Not explicitly quantified, but described as a partial agonist. |
Functional activity described by Griebel et al., 2001.[1][2]
Signaling Pathway
The interaction of this compound with GABA-A receptors potentiates the influx of chloride ions upon GABA binding, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This mechanism is central to its anxiolytic and anticonvulsant properties.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Recombinant GABA-A Receptors
This protocol is designed for the characterization of this compound's modulatory effects on GABA-A receptors expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Transiently transfect cells with cDNAs encoding the desired rat GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent. Use a reporter gene (e.g., GFP) to identify transfected cells.
-
Record from cells 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
External Solution (in mM): 137 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 11 EGTA. Adjust pH to 7.2 with CsOH.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Perform recordings at room temperature.
3. Drug Application:
-
Dissolve GABA and this compound in the external solution.
-
Use a rapid solution exchange system to apply drugs to the cell.
-
To determine the potentiation of GABA-evoked currents, first apply a sub-maximal concentration of GABA (e.g., EC10-EC20, typically around 0.3 µM for α1β2γ2) to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound to determine the concentration-response relationship for potentiation.
-
Include a washout step with the external solution between drug applications.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound.
-
Fit the concentration-response data to the Hill equation to determine the EC50 for potentiation.
-
Compare the maximal potentiation induced by this compound to that of a known full agonist (e.g., diazepam or zolpidem) to classify it as a full or partial agonist at the specific subtype.
Experimental Workflow
The following diagram illustrates the key steps in the electrophysiological evaluation of this compound.
References
- 1. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of GABAA Receptor Subtypes to the Anxiolytic-Like, Motor, and Discriminative Stimulus Effects of Benzodiaz… [ouci.dntb.gov.ua]
- 3. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SL651498 in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL651498 is a novel pyridoindole derivative that acts as a functionally selective ligand for γ-aminobutyric acid type A (GABAA) receptors. It displays a unique pharmacological profile, acting as a full agonist at GABAA receptors containing α2 and α3 subunits and as a partial agonist at those with α1 and α5 subunits.[1] This selectivity suggests its potential as an anxiolytic and muscle relaxant with a reduced side-effect profile compared to non-selective benzodiazepines.[1][2][3] Preclinical studies in non-human primates have been instrumental in characterizing its behavioral effects, providing valuable data for its potential therapeutic applications. These application notes provide a comprehensive overview of the use of this compound in non-human primate research, including its mechanism of action, experimental protocols, and key findings.
Mechanism of Action: Targeting GABAA Receptor Subtypes
This compound exerts its effects by modulating the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. The differential binding and efficacy at various α subunits of the GABAA receptor are thought to underlie its distinct behavioral profile. It is hypothesized that the anxiolytic and muscle relaxant properties are primarily mediated by its full agonism at α2 and α3 subunits, while its partial agonism at α1 and α5 subunits contributes to a lower incidence of sedation and ataxia, common side effects of traditional benzodiazepines.[1]
Data Presentation: Summary of Non-Human Primate Studies
The following tables summarize the key findings from studies investigating the effects of this compound in rhesus and squirrel monkeys.
| Anxiolytic-like Effects of this compound in Rhesus Monkeys (Conflict Procedure) | |
| Dose Range (mg/kg, i.m.) | Observed Effect |
| 0.03 - 0.3 | Dose-dependent increase in punished responding, indicative of anxiolytic-like activity. |
| > 0.3 | Decrease in both punished and unpunished responding, suggesting potential sedative effects at higher doses. |
| Motor Effects of this compound in Squirrel Monkeys (Observational Study) | |
| Dose Range (mg/kg, i.m.) | Observed Effect |
| 0.1 - 1.0 | Full muscle relaxation observed. |
| 0.1 - 1.0 | Minimal to no ataxia observed across the tested dose range. |
| Subjective Effects of this compound in Squirrel Monkeys (Drug Discrimination) | |
| Training Drug | Triazolam (a non-selective benzodiazepine) |
| This compound Effect | Partially substituted for the discriminative stimulus effects of triazolam. |
| Antagonist Effect | The partial substitution was blocked by the α1 GABAA subtype-preferring antagonist β-CCT. |
Experimental Protocols
Anxiolytic-like Activity Assessment in Rhesus Monkeys (Conflict Procedure)
This protocol is designed to assess the anxiolytic potential of a compound by measuring its ability to reinstate behavior that has been suppressed by punishment.
Animals: Adult male and female rhesus monkeys (Macaca mulatta), individually housed with controlled lighting and diet.
Apparatus: An operant conditioning chamber equipped with two response levers, a stimulus light, a food pellet dispenser, and a device for delivering a brief electric shock to the feet.
Procedure:
-
Training:
-
Monkeys are trained to press a lever for food reinforcement on a fixed-ratio (FR) schedule.
-
Once responding is stable, a conflict component is introduced. In the presence of a visual or auditory cue, every lever press results in both a food pellet and a brief, mild electric shock.
-
The intensity of the shock is titrated for each monkey to a level that suppresses responding by approximately 80-90% compared to the non-punished component.
-
-
Drug Testing:
-
This compound or vehicle is administered intramuscularly (i.m.) 15-30 minutes before the session.
-
Each session consists of alternating periods of punished and unpunished responding.
-
The number of responses in both components is recorded.
-
A significant increase in the rate of responding during the punished component is indicative of an anxiolytic-like effect.
-
Motor Effects Evaluation in Squirrel Monkeys (Observational Techniques)
This protocol is used to assess the potential motor side effects of a compound, such as muscle relaxation and ataxia.
Animals: Adult male and female squirrel monkeys (Saimiri sciureus), housed in pairs or small groups.
Apparatus: A familiar observation cage that allows for clear visibility of the monkey's posture and movement.
Procedure:
-
Habituation: Monkeys are habituated to the observation cage and the presence of the observers.
-
Drug Administration: this compound or vehicle is administered i.m.
-
Observation:
-
Monkeys are observed for a predetermined period (e.g., 60 minutes) following drug administration.
-
Trained observers, blind to the treatment condition, score the occurrence of specific behaviors using a standardized checklist.
-
Muscle Relaxation: Scored based on posture, such as limb extension and a relaxed, "draped" appearance.
-
Ataxia: Scored based on the presence of uncoordinated movements, stumbling, or loss of balance.
-
A scoring system (e.g., a 4-point scale from 0 = no effect to 3 = severe effect) is used to quantify the observed motor impairment.
-
Conclusion
The studies conducted in non-human primates have provided crucial insights into the pharmacological profile of this compound. The data suggest that this compound possesses anxiolytic-like properties with a significantly reduced liability for motor impairment, a common drawback of classical benzodiazepines. This favorable profile is attributed to its functional selectivity for GABAA receptor subtypes. These findings underscore the importance of non-human primate models in the preclinical evaluation of novel central nervous system therapeutics and support the further investigation of this compound and similar compounds for the treatment of anxiety disorders and other conditions where muscle relaxation is desired without significant sedation or ataxia.
References
- 1. Role of gamma-aminobutyric acid type A (GABAA) receptor subtypes in acute benzodiazepine physical dependence-like effects: evidence from squirrel monkeys responding under a schedule of food presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A protocol for training group-housed rhesus macaques (Macaca mulatta) to cooperate with husbandry and research procedures using positive reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SL651498 in Muscle Relaxant Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SL651498 is a novel pyridoindole derivative that acts as a subtype-selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1] It demonstrates a promising profile as a muscle relaxant with a potentially improved side-effect profile compared to classical benzodiazepines.[1][2] These application notes provide a comprehensive overview of the pharmacological properties of this compound and detailed protocols for assessing its muscle relaxant effects in preclinical models.
Mechanism of Action
This compound exerts its muscle relaxant effects by modulating the activity of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[3][4] These receptors are ligand-gated ion channels that, upon activation, increase chloride ion conductance into the neuron.[5] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus producing an inhibitory effect on neurotransmission.[3][5]
This compound exhibits functional selectivity for different GABA-A receptor subtypes. It acts as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at receptors containing α1 and α5 subunits.[1][6] This selective efficacy is thought to contribute to its favorable separation between anxiolytic/muscle relaxant effects and sedative/ataxic side effects.[1]
Figure 1: GABA-A Receptor Signaling Pathway
Pharmacological Profile of this compound
This compound has been characterized by its high affinity for specific GABA-A receptor subtypes, contributing to its distinct pharmacological effects.
Binding Affinity
The binding affinity of this compound for different rat GABA-A receptor subtypes is summarized below.
| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) |
| α1 native | 6.8[1] |
| α2 native | 12.3[1] |
| α5 native | 117[1] |
| α1β2γ2 recombinant | 17[6] |
| α2β2γ2 recombinant | 73[6] |
| α3β2γ2 recombinant | 80[6] |
| α5β3γ2 recombinant | 215[6] |
Table 1: Binding Affinity of this compound for Rat GABA-A Receptor Subtypes
In Vivo Efficacy
Preclinical studies have demonstrated the muscle relaxant and anxiolytic-like effects of this compound.
| Effect | Administration Route | Minimal Effective Dose (MED) (mg/kg) |
| Anxiolytic-like & Muscle Relaxant | Intraperitoneal (i.p.) | 1 - 10[1][6] |
| Anxiolytic-like & Muscle Relaxant | Oral (p.o.) | 3 - 10[1] |
| Muscle Weakness, Ataxia, Sedation | Intraperitoneal (i.p.) or Oral (p.o.) | 30 - 100[1][6] |
Table 2: In Vivo Efficacy of this compound in Rodents
Experimental Protocols for Assessing Muscle Relaxant Effects
The following are detailed protocols for two standard in vivo assays used to evaluate the muscle relaxant properties of this compound.
Rotarod Test
The rotarod test is a widely used method to assess motor coordination and the muscle relaxant effects of pharmacological agents.[7]
Figure 2: Rotarod Test Experimental Workflow
Materials:
-
Rotarod apparatus
-
Rodent subjects (e.g., mice or rats)
-
This compound
-
Vehicle (e.g., saline, distilled water with a suspending agent)
-
Syringes and needles for administration
-
Timer
Protocol:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Training:
-
Set the rotarod to a low, constant speed (e.g., 5 rpm).
-
Place each animal on the rotating rod. If an animal falls off, place it back on.
-
Continue this training for a set period (e.g., 5 minutes) to allow the animals to learn the task.
-
A rest period of at least 5 minutes should be given after training.[8]
-
-
Baseline Measurement:
-
Set the rotarod to the test speed (e.g., a constant speed of 20-25 rpm or an accelerating protocol).
-
Place each animal on the rod and start the timer.
-
Record the latency (time) for the animal to fall off the rod. A cut-off time (e.g., 300 seconds) is typically used.
-
Animals that cannot remain on the rod for a minimum time during baseline testing may be excluded.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups (vehicle control, and different doses of this compound).
-
Administer the vehicle or this compound via the desired route (e.g., intraperitoneal or oral).
-
-
Post-Dose Testing:
-
At predetermined time points after drug administration (e.g., 30, 60, and 90 minutes), place the animals back on the rotarod.
-
Record the latency to fall for each animal.
-
-
Data Analysis:
-
Calculate the mean latency to fall for each treatment group at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the this compound-treated groups and the vehicle control group. A decrease in the latency to fall is indicative of a muscle relaxant effect.
-
Grip Strength Test
The grip strength test measures the maximal muscle strength of an animal's forelimbs or all four limbs, providing a quantitative measure of muscle weakness induced by a muscle relaxant.[2][9]
Figure 3: Grip Strength Test Experimental Workflow
Materials:
-
Grip strength meter with a grid or bar attachment
-
Rodent subjects (e.g., mice)
-
This compound
-
Vehicle
-
Syringes and needles for administration
Protocol:
-
Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes.[10]
-
Apparatus Setup:
-
Ensure the grip strength meter is turned on and set to measure the peak force.
-
Zero the sensor before testing each animal.[9]
-
-
Drug Administration:
-
Randomly assign animals to treatment groups.
-
Administer the vehicle or this compound.
-
-
Testing Procedure (at specified time points post-dosing):
-
Hold the mouse by the base of its tail.
-
Lower the mouse towards the grid, allowing its forepaws (for forelimb strength) or all four paws to grasp the grid.[9]
-
Gently pull the mouse horizontally away from the meter with a consistent force until its grip is released.[9]
-
The peak force exerted by the animal before releasing its grip will be displayed on the meter. Record this value.
-
Perform a series of trials (e.g., 3 to 5) for each animal, with a short rest period in between.[11]
-
-
Data Analysis:
-
Calculate the average peak force for each animal.
-
Compare the average grip strength between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., t-test or ANOVA). A significant decrease in grip strength indicates a muscle relaxant effect.
-
Conclusion
This compound represents a promising therapeutic candidate for conditions requiring muscle relaxation, with a mechanism of action that suggests a favorable safety profile. The protocols detailed in these application notes provide robust and reproducible methods for evaluating the muscle relaxant efficacy of this compound and other novel compounds in preclinical research. Careful adherence to these experimental procedures will ensure the generation of high-quality, reliable data for drug development programs.
References
- 1. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. treat-nmd.org [treat-nmd.org]
- 3. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of skeletal muscle relaxant activity of aqueous extract of Nerium oleander flowers in Albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotarod test in rats [protocols.io]
- 9. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]
- 10. mmpc.org [mmpc.org]
- 11. Grip Strength Test - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
Application Notes and Protocols for Behavioral Pharmacology Assays of SL651498
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key behavioral pharmacology assays used to characterize the anxiolytic-like properties of SL651498, a selective modulator of GABA-A receptors. The included data summarizes the quantitative effects of this compound across a range of doses, and detailed experimental methodologies are provided to ensure reproducibility.
Introduction to this compound
This compound is a novel pyridoindole derivative that exhibits functional selectivity for specific subtypes of the GABA-A receptor. It acts as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at receptors containing α1 and α5 subunits. This selective modulation is hypothesized to contribute to its anxiolytic effects with a reduced side-effect profile compared to non-selective benzodiazepines.
Summary of Behavioral Effects
This compound has demonstrated anxiolytic-like activity in a variety of preclinical behavioral assays in rodents. The minimal effective dose (MED) for these effects is generally observed in the range of 1-10 mg/kg following intraperitoneal (i.p.) administration. Notably, side effects commonly associated with benzodiazepines, such as muscle weakness, ataxia, and sedation, are typically observed at significantly higher doses (≥ 30 mg/kg, i.p.).
Data Presentation
The following tables summarize the quantitative data from key behavioral assays investigating the effects of this compound.
| Behavioral Assay | Species | Route of Administration | Doses Tested (mg/kg) | Key Findings |
| Elevated Plus-Maze | Rat/Mouse | i.p. | 1, 3, 10, 30 | Dose-dependent increase in the percentage of time spent in and the number of entries into the open arms, with significant effects at 10 mg/kg. |
| Light/Dark Box Test | Mouse | i.p. | 1, 3, 10, 30 | Significant increase in the time spent in the light compartment and the number of transitions between compartments at 10 and 30 mg/kg. |
| Vogel Conflict Test | Rat | i.p. | 1, 3, 10, 30 | Dose-dependent increase in the number of punished licks, indicating an anti-conflict effect, significant at 10 mg/kg. |
| Mouse Defense Test Battery | Mouse | i.p. | 1, 3, 10, 30 | Marked reduction in risk assessment behaviors and defensive attack, with minimal effect on flight or contextual anxiety at 10 and 30 mg/kg. |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Elevated Plus-Maze Test
This assay assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[1][2]
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) opposite each other.
-
A central platform (e.g., 10 x 10 cm) connecting the arms.
-
The maze is typically made of a non-porous material for easy cleaning.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80) via the desired route (e.g., i.p.) at a specified pretreatment time (e.g., 30 minutes).
-
Place the animal gently on the central platform, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
Thoroughly clean the maze with a 70% ethanol solution between each trial.
Parameters Measured:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
Light/Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their exploratory drive in a novel environment.[3]
Apparatus:
-
A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, brightly lit compartment (approximately 2/3 of the total area).
-
An opening (e.g., 7 x 7 cm) connects the two compartments.
-
The light intensity in the light compartment should be consistent (e.g., 400-600 lux).
Procedure:
-
Acclimatize the animals to the testing room for at least 60 minutes prior to testing.
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore the apparatus for 10 minutes.
-
Record the session with a video camera and use tracking software for analysis.
-
Clean the apparatus thoroughly between animals.
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Total distance traveled (as a measure of general activity).
Vogel Conflict Test
This is a conflict-based model where a thirsty animal is punished for drinking, and anxiolytic compounds reduce the suppression of drinking behavior.[4][5]
Apparatus:
-
An operant chamber with a grid floor capable of delivering a mild electric shock.
-
A drinking spout connected to a water source and a lickometer to record licks.
-
A shock generator connected to the grid floor and the drinking spout.
Procedure:
-
Water-deprive the rats for 48 hours prior to the test, with a 1-hour period of access to water 24 hours before the test.
-
On the test day, administer this compound or vehicle i.p. 30 minutes before placing the animal in the chamber.
-
Allow the animal a 3-minute habituation period with access to the water spout without punishment.
-
Following habituation, initiate a 10-minute test session where every 20th lick at the spout triggers a mild, brief electric shock (e.g., 0.5 mA for 0.5 seconds).
-
Record the total number of licks during the punished session.
Parameters Measured:
-
Number of punished licks.
-
Number of shocks received.
Mouse Defense Test Battery (MDTB)
The MDTB is an ethologically based paradigm that assesses a range of defensive behaviors in response to a predator threat (a rat).[6][7][8] Anxiolytic compounds are expected to reduce specific defensive behaviors.
Apparatus:
-
A test arena (e.g., a rectangular box) where the mouse is placed.
-
A smaller, transparent holding cage for the predator (a laboratory rat).
Procedure:
-
Habituate the mice to the testing room.
-
Administer this compound or vehicle i.p. 30 minutes before the test.
-
Place the mouse in the test arena for a 5-minute baseline period to assess locomotor activity.
-
Introduce the rat in its holding cage into the arena for a 5-minute confrontation period.
-
Remove the rat and record the mouse's behavior for a 5-minute post-confrontation period to assess contextual anxiety.
-
A trained observer scores the frequency and duration of specific defensive behaviors throughout the session.
Parameters Measured:
-
Risk Assessment: Stretch-attend postures, flat-back approaches.
-
Defensive Threat/Attack: Upright defensive postures, biting the predator's cage.
-
Flight/Freezing: Running, immobility.
-
Contextual Anxiety: Reduced exploration and increased defensive behaviors in the post-confrontation phase.
Visualizations
Signaling Pathway of this compound at the GABA-A Receptor
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for a Typical Behavioral Assay
Caption: General experimental workflow for a behavioral pharmacology assay.
References
- 1. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 4. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orchidscientific.com [orchidscientific.com]
- 6. The Mouse Defense Test Battery: pharmacological and behavioral assays for anxiety and panic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SL651498 Technical Support Center: Solubility and Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and vehicle preparation of SL651498.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial solubilization and the preparation of stock solutions, Dimethyl Sulfoxide (DMSO) is generally recommended. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide array of organic compounds.[1][2][3]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution with aqueous media for my in vitro assay. What should I do?
A2: This is a common issue known as solvent-exchange precipitation. To troubleshoot, consider the following:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your aqueous medium, as higher concentrations can be toxic to cells.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous medium.
-
Use a surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium to improve the solubility of the compound.
-
Gentle warming and sonication: Briefly warming the solution to 37°C and using a sonicator can help in redissolving small amounts of precipitate.
Q3: What is a suitable vehicle for in vivo administration of this compound?
A3: Based on published studies, this compound has been administered via intraperitoneal (i.p.) and oral (p.o.) routes.[4][5] A common vehicle for such studies involves a multi-component system to ensure the compound remains in suspension. A typical formulation might consist of:
-
A small percentage of an organic solvent like DMSO to initially dissolve the compound.
-
A surfactant such as Tween® 80 or Cremophor® EL to aid in solubility and prevent precipitation.
-
A bulking agent or suspending vehicle like saline, phosphate-buffered saline (PBS), or a methylcellulose solution.
Q4: How should I prepare a vehicle formulation for animal studies?
A4: A standard approach is to first dissolve the this compound in a minimal amount of DMSO. This solution is then typically emulsified or suspended in a larger volume of an aqueous vehicle containing a surfactant. See the detailed protocol below for a stepwise guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound crashes out of solution during dilution. | The compound has low aqueous solubility and is precipitating when the organic solvent is diluted. | Decrease the final concentration of the compound. Increase the percentage of the co-solvent if the experimental model allows. Add a non-ionic surfactant (e.g., Tween® 80). |
| Inconsistent results in cell-based assays. | High concentrations of the vehicle (e.g., DMSO) are causing cellular toxicity. | Prepare a vehicle control (media with the same final concentration of the vehicle) to assess its effect. Aim for a final DMSO concentration below 0.5%. |
| Precipitate observed in the final formulation for in vivo studies. | The compound is not fully solubilized or suspended in the vehicle. | Ensure the initial stock solution in the organic solvent is fully dissolved. Use sonication or gentle warming to aid in the suspension process. Increase the concentration of the surfactant or suspending agent. |
| Difficulty in achieving the desired final concentration. | The solubility of this compound in the chosen vehicle system is limited. | Perform a solubility test to determine the maximum achievable concentration in your vehicle. Consider alternative vehicle compositions. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
This protocol outlines a general method to determine the solubility of this compound in various solvents.
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, Ethanol, Water, Saline)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Prepare saturated solutions by adding an excess amount of this compound powder to a known volume of each solvent in separate vials.
-
Vortex the vials vigorously for 2 minutes.
-
Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the solutions at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant.
-
Measure the concentration of this compound in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Express the solubility in units such as mg/mL or mM.
Protocol 2: Preparation of a Vehicle for In Vivo Administration
This protocol provides a general guideline for preparing a formulation suitable for intraperitoneal or oral administration in animal models.
Materials:
-
This compound powder
-
DMSO
-
Tween® 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sonicator
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and dosing volume.
-
Weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO (e.g., 5-10% of the final volume) to dissolve the this compound completely. Vortex if necessary.
-
In a separate sterile vial, prepare the aqueous component of the vehicle. For a vehicle of 10% DMSO, 5% Tween® 80, and 85% saline, add the Tween® 80 to the saline and mix thoroughly.
-
Slowly add the this compound/DMSO solution to the saline/Tween® 80 mixture while vortexing to create a homogenous suspension or emulsion.
-
Sonicate the final formulation for 5-10 minutes to ensure uniform particle size and distribution.
-
Visually inspect the formulation for any precipitation before administration.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Example Data)
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 50 |
| Ethanol | ~10-20 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Note: The values in this table are illustrative examples. Researchers should determine the solubility based on their specific experimental conditions.
Visualizations
Caption: this compound acts as a selective agonist at GABA-A receptor subtypes.
Caption: A typical workflow for preparing an this compound vehicle for in vivo studies.
References
- 1. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gchemglobal.com [gchemglobal.com]
- 4. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
potential off-target effects of SL651498
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving SL651498.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a subtype-selective GABAA receptor agonist.[1][2] It functions as a full agonist at the α2 and α3 subtypes of GABAA receptors and as a partial agonist at the α1 and α5 subtypes.[1][2][3][4][5][6] This functional selectivity is believed to contribute to its specific anxiolytic properties with a reduced side-effect profile compared to non-selective benzodiazepines.[3][5]
Q2: What are the expected on-target effects of this compound in preclinical models?
In animal studies, this compound primarily demonstrates anxiolytic and anticonvulsant effects.[1][2] It has also been shown to have skeletal muscle relaxant properties.[5][6]
Q3: What are the potential off-target or side effects associated with this compound?
While this compound is designed for selectivity, dose-dependent side effects can occur. These are generally considered extensions of its action on GABAA receptor subtypes. At doses higher than those required for anxiolytic effects, this compound can induce sedation, ataxia (impaired coordination), and muscle weakness.[1][3][4][5] However, it is reported to have a better safety profile than traditional benzodiazepines, with less potentiation of ethanol's effects and a lower likelihood of causing tolerance or physical dependence.[1][3][4][5]
Q4: How does the selectivity of this compound for GABAA receptor subtypes relate to its side-effect profile?
The anxiolytic effects of this compound are primarily attributed to its full agonism at α2 and α3 GABAA receptor subtypes.[3][4][5] The sedative and ataxic effects of benzodiazepine-like drugs are largely associated with activity at the α1 subtype. Since this compound is a partial agonist at the α1 subtype, these effects are observed at much higher doses than the anxiolytic effects.[3][5][6] Its weak activity at the α5 subtype may contribute to its reduced impairment of cognitive function.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive sedation or ataxia in animal models. | The dose of this compound may be too high. | Refer to the dose-response data. The minimal effective dose (MED) for anxiolytic-like activity is reported to be 1-10 mg/kg (i.p.), while sedation and ataxia are observed at doses of 30 mg/kg (i.p.) or higher.[3][4][5] Consider performing a dose-response curve to determine the optimal dose for the desired effect in your specific model. |
| Lack of anxiolytic effect. | The dose of this compound may be too low, or the experimental model may not be appropriate. | Confirm the dose and administration route. The minimal effective dose (MED) for anxiolytic-like effects is between 1-10 mg/kg (i.p.) and 3-10 mg/kg (p.o.).[5] Ensure the behavioral paradigm is validated for detecting anxiolytic activity. |
| Unexpected interaction with other compounds. | This compound acts on GABAA receptors and may have additive or synergistic effects with other CNS depressants. | Be cautious when co-administering this compound with other sedatives, hypnotics, or alcohol. Although it shows less potentiation of ethanol than diazepam, interactions can still occur.[3][4][5] |
| Development of tolerance or dependence. | This is less likely with this compound compared to traditional benzodiazepines. | Repeated treatment in mice (30 mg/kg, i.p., b.i.d. for 10 days) did not lead to tolerance to its anticonvulsant effects or physical dependence.[3][4] If tolerance is suspected, consider evaluating the dosing regimen and the duration of treatment. |
Quantitative Data Summary
Table 1: Binding Affinity (Ki) of this compound for Rat GABAA Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) in nM |
| Native α1 | 6.8[3][5] |
| Native α2 | 12.3[3][5] |
| Native α5 | 117[3][5] |
| Recombinant α1β2γ2 | 17[3] |
| Recombinant α2β2γ2 | 73[3] |
| Recombinant α3β2γ2 | 80[3] |
| Recombinant α5β3γ2 | 215[3] |
Table 2: Effective Doses of this compound in Rodent Models
| Effect | Minimal Effective Dose (MED) | Route of Administration |
| Anxiolytic-like activity | 1-10 mg/kg[3][5] | i.p. |
| Anxiolytic-like activity | 3-10 mg/kg[5] | p.o. |
| Muscle weakness, ataxia, sedation | ≥ 30 mg/kg[3][4] | i.p. |
| Muscle weakness, ataxia, sedation | 30-100 mg/kg[5] | i.p. or p.o. |
Experimental Protocols
Radioligand Binding Assays for GABAA Receptor Subtypes
This protocol is a generalized representation based on standard pharmacological practices for determining binding affinity.
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebellum for α1, hippocampus for α5) or cells expressing recombinant GABAA receptor subtypes in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the prepared membranes, a specific radioligand (e.g., [3H]flumazenil), and varying concentrations of this compound.
-
To determine non-specific binding, include a set of wells with an excess of a non-labeled competing ligand (e.g., diazepam).
-
Incubate the mixture at a specific temperature (e.g., 0-4°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site or two-site binding model to determine the IC50 (concentration that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Visualizations
Caption: Mechanism of action of this compound on GABAA receptor subtypes.
Caption: Workflow for determining the binding affinity of this compound.
Caption: Dose-dependent effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SL651498 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SL651498 in in vivo experiments. The focus is on understanding and minimizing the ataxic side effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel pyridoindole derivative that acts as a selective Gamma-aminobutyric acid (GABA)-A receptor agonist.[1] It exhibits functional selectivity, acting as a full agonist at GABA-A receptors containing α2 and α3 subunits, and as a partial agonist at receptors with α1 and α5 subunits.[1][2] This selectivity profile is thought to contribute to its anxiolytic effects with a wider therapeutic window compared to non-selective benzodiazepines.[1][3]
Q2: What are the known side effects of this compound in vivo?
A2: The primary dose-limiting side effect of this compound observed in preclinical rodent studies is motor impairment, which can manifest as muscle weakness, sedation, and ataxia.[1][3]
Q3: At what doses are the ataxic side effects of this compound typically observed?
A3: Ataxic side effects, along with muscle weakness and sedation, are generally observed at doses significantly higher than those required for its anxiolytic activity. The minimal effective dose (MED) for anxiolytic-like effects is in the range of 1-10 mg/kg (i.p.), while motor impairments are typically seen at doses of 30 mg/kg (i.p.) and above.[1][3]
Q4: How can I minimize the ataxic side effects of this compound in my experiments?
A4: The most effective strategy to minimize ataxia is careful dose selection. It is crucial to perform a dose-response study in your specific animal model to determine the optimal therapeutic dose that provides the desired anxiolytic effect with minimal motor impairment. Start with doses in the lower end of the efficacious range (1-10 mg/kg, i.p.) and carefully observe the animals for any signs of ataxia.
Troubleshooting Guide: Ataxia in In Vivo this compound Experiments
This guide provides a structured approach to troubleshooting and mitigating ataxia observed during your experiments with this compound.
Problem: Animals exhibit significant ataxia, affecting the validity of behavioral experiments.
1. Confirm the Dose and Route of Administration:
-
Question: Was the correct dose of this compound administered?
-
Troubleshooting: Double-check your calculations and the concentration of your dosing solution. Ensure that the route of administration (e.g., intraperitoneal - i.p.) is consistent with established protocols.
2. Review the Dose-Response Relationship:
-
Question: Are you operating within the established therapeutic window?
-
Troubleshooting: As a first step, reduce the dose. The separation between anxiolytic and ataxic doses is a key feature of this compound.[1][3] Consider performing a dose-titration study to identify the minimal effective dose for your desired therapeutic effect with the least motor side effects.
3. Assess Motor Function Systematically:
-
Question: How are you quantifying ataxia?
-
Troubleshooting: Implement standardized and sensitive tests for motor coordination. The Rotarod and Beam Walking tests are highly recommended. Below are detailed protocols for these assays. Consistent and objective measurement is key to determining the severity of ataxia and the effectiveness of any interventions.
4. Consider Animal-Specific Factors:
-
Question: Are there any intrinsic factors in your animal model that could increase susceptibility to ataxia?
-
Troubleshooting:
-
Strain: Different rodent strains can exhibit varying sensitivities to GABAergic drugs.[4] If possible, consult literature to see if the strain you are using is known to be more susceptible to motor impairment.
-
Age: Elderly animals may show increased sensitivity to the motor-impairing effects of benzodiazepines and other GABA-A modulators.[5][6]
-
Sex: Sex differences in the response to GABAergic compounds have been reported, though these can be complex and dependent on the specific drug and experimental paradigm.[7][8]
-
Data Presentation
| Effect | Minimal Effective Dose (MED) - i.p. | Observed Phenotype | Reference |
| Anxiolytic-like Activity | 1 - 10 mg/kg | Reduction in anxiety-related behaviors in conflict models, elevated plus-maze, and light/dark test. | [1][3] |
| Ataxia, Muscle Weakness, Sedation | ≥ 30 mg/kg | Observable motor incoordination, reduced muscle tone, and decreased activity. | [1][3] |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents treated with this compound.
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
Procedure:
-
Habituation: For 2-3 days prior to the test, habituate the animals to the rotarod apparatus. Place them on the stationary rod for a few minutes each day. On the last day of habituation, a short trial at a very low, constant speed (e.g., 4 rpm) can be performed.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route. Ensure a consistent time interval between administration and testing based on the compound's pharmacokinetic profile.
-
Testing Protocol:
-
Place the animal on the rotarod.
-
Start the rotation, which should accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall (in seconds) from the rotating rod. A fall is defined as the animal falling off the rod or clinging to the rod and completing a full passive rotation.
-
Conduct 2-3 trials per animal with an appropriate inter-trial interval (e.g., 15-30 minutes).
-
-
Data Analysis: Compare the latency to fall between the this compound-treated groups and the vehicle control group. A significant decrease in latency to fall indicates motor impairment.
Beam Walking Test for Fine Motor Coordination and Balance
Objective: To assess fine motor coordination, balance, and gait in rodents treated with this compound.
Apparatus: A narrow wooden or plastic beam of a defined width (e.g., 12 mm or 6 mm for mice) elevated above a surface. A "goal box" or the animal's home cage at one end of the beam can serve as motivation.
Procedure:
-
Training: For 2-3 consecutive days, train the animals to traverse the beam. Guide them from the start to the goal box. Several trials per day are recommended.
-
Drug Administration: Administer this compound or vehicle.
-
Testing Protocol:
-
Place the animal at the start of the beam.
-
Record the time taken to traverse the beam and the number of foot slips (when a hindpaw or forepaw slips off the beam).
-
Video recording the trials for later, blinded analysis is highly recommended for accuracy.
-
-
Data Analysis: Compare the traversal time and the number of foot slips between the treated and control groups. An increase in traversal time and/or the number of foot slips is indicative of ataxia.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at GABA-A Receptors
Caption: this compound's differential agonism at GABA-A receptor α subunits.
Experimental Workflow for Assessing Ataxia
Caption: A typical workflow for assessing drug-induced ataxia in rodents.
Troubleshooting Logic for Observed Ataxia
Caption: A logical approach to troubleshooting ataxia in experiments.
References
- 1. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propofol-induced ataxia and hypnosis in rat lines selected for differential alcohol sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.unthsc.edu [experts.unthsc.edu]
- 6. Age-related increase in CNS sensitivity to benzodiazepines as assessed by task difficulty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex differences in the response to GABA antagonists depend on the route of drug administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiogenic effects of neurosteroid exposure: sex differences and altered GABAA receptor pharmacology in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SL651498 Dose-Response Analysis
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving the GABAA receptor modulator, SL651498.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-benzodiazepine anxiolytic and anticonvulsant compound. It acts as a subtype-selective positive allosteric modulator of the GABAA receptor. Specifically, it is a full agonist at GABAA receptors containing α2 and α3 subunits and a partial agonist at those containing α1 and α5 subunits.[1][2] This subtype selectivity is thought to contribute to its anxiolytic effects with a reduced sedative and ataxic profile compared to non-selective benzodiazepines.
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound is expected to potentiate GABA-evoked chloride currents in cells expressing GABAA receptors. The degree of potentiation will depend on the specific α subunit present. A more pronounced, full agonist effect will be observed in cells expressing α2 and α3 subunits, while a less pronounced, partial agonist effect will be seen in cells with α1 and α5 subunits.
Q3: What are the typical in vivo effects and therapeutic window of this compound?
A3: In rodent models, this compound demonstrates anxiolytic-like effects at lower doses and sedative effects at significantly higher doses. This separation of desired and undesired effects defines its therapeutic window.
Q4: How does the subtype selectivity of this compound influence experimental design?
A4: The subtype selectivity is a critical factor. Experiments should ideally include cell lines or neuronal populations with well-characterized GABAA receptor subunit compositions to accurately assess the differential effects of this compound. For example, comparing its effects on recombinant cell lines expressing α1βxγx versus α2βxγx subunits can directly demonstrate its selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low potentiation of GABA-evoked currents in electrophysiology experiments. | 1. Incorrect GABAA receptor subtype expression.2. Low concentration of this compound.3. Desensitization of GABAA receptors. | 1. Verify the subunit composition of your expression system (e.g., via Western blot or qPCR). Ensure the presence of α2 or α3 subunits for a full agonist response.2. Increase the concentration of this compound. Refer to the in vitro binding affinity data for appropriate concentration ranges.3. Apply GABA and this compound for shorter durations to minimize receptor desensitization. |
| High variability in dose-response data. | 1. Inconsistent cell health or passage number.2. Instability of this compound in solution.3. Pipetting errors. | 1. Use cells within a consistent passage number range and ensure high viability before each experiment.2. Prepare fresh stock solutions of this compound for each experiment and protect from light if necessary.3. Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. |
| Observed sedative effects at expected anxiolytic doses in vivo. | 1. Incorrect dosing or calculation.2. Animal strain or species differences in metabolism or receptor expression. | 1. Double-check all dose calculations and the concentration of the dosing solution.2. Be aware that the therapeutic window may vary between different rodent strains or species. A dose-response study to determine the anxiolytic and sedative thresholds in your specific animal model is recommended. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility of the compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the final aqueous buffer. Ensure the final concentration of the organic solvent is low and consistent across all experimental conditions, including controls. |
Data Presentation
In Vitro Binding Affinities (Ki) of this compound
The following table summarizes the binding affinities of this compound for different GABAA receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Source | Ki (nM) |
| α1-containing | Rat Native | 6.8[3][4][5][6] |
| α2-containing | Rat Native | 12.3[3][4][5][6] |
| α5-containing | Rat Native | 117[3][4][5][6] |
| α1β2γ2 | Recombinant Rat | 17[4] |
| α2β2γ2 | Recombinant Rat | 73[4] |
| α3β2γ2 | Recombinant Rat | 80[4] |
| α5β3γ2 | Recombinant Rat | 215[4] |
In Vivo Dose-Response Profile of this compound in Rodents
This table outlines the minimal effective doses (MEDs) for the primary behavioral effects of this compound observed in rats and mice.
| Effect | Administration Route | Minimal Effective Dose (MED) |
| Anxiolytic-like | Intraperitoneal (i.p.) | 1 - 10 mg/kg[3][5] |
| Anxiolytic-like | Oral (p.o.) | 3 - 10 mg/kg[3][5] |
| Muscle weakness, ataxia, sedation | Intraperitoneal (i.p.) or Oral (p.o.) | 30 - 100 mg/kg[3][5] |
Experimental Protocols
Electrophysiological Analysis of this compound on Recombinant GABAA Receptors
This protocol describes a method to assess the modulatory effects of this compound on GABA-evoked currents using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp on transfected mammalian cells.
Materials:
-
Xenopus oocytes or a suitable mammalian cell line (e.g., HEK293)
-
cDNA or cRNA for GABAA receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2)
-
Transfection reagents or microinjection setup
-
Electrophysiology rig with amplifier, digitizer, and data acquisition software
-
Perfusion system
-
External and internal recording solutions
-
GABA stock solution
-
This compound stock solution (in DMSO)
Procedure:
-
Receptor Expression:
-
For Xenopus oocytes, inject a mixture of cRNAs for the desired GABAA receptor subunits into the oocyte cytoplasm. Incubate for 2-5 days to allow for receptor expression.
-
For mammalian cells, transfect with plasmids containing the cDNA for the desired subunits using a suitable transfection reagent. Allow 24-48 hours for expression.
-
-
Electrophysiological Recording:
-
For TEVC, place an oocyte in the recording chamber and impale it with two electrodes filled with 3M KCl. Clamp the membrane potential at a holding potential of -60 to -80 mV.
-
For patch-clamp, establish a whole-cell configuration on a transfected cell.
-
-
Experimental Protocol:
-
Perfuse the cell with the external recording solution.
-
Establish a baseline by applying a low concentration of GABA (EC5-EC10) to elicit a small, stable current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 1 nM to 10 µM).
-
Include a vehicle control (GABA + DMSO at the highest concentration used for this compound).
-
Include a positive control with a known GABAA modulator (e.g., diazepam).
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current for each concentration of this compound.
-
Plot the percentage potentiation against the log concentration of this compound to generate a dose-response curve and determine the EC50.
-
In Vivo Assessment of Anxiolytic-like Activity (Elevated Plus Maze)
This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus maze apparatus
-
Rodents (e.g., mice or rats)
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like Tween 80)
-
Injection supplies
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration:
-
Prepare different doses of this compound (e.g., 0, 1, 3, 10, 30 mg/kg) in the vehicle solution.
-
Administer the drug via the desired route (e.g., i.p. or p.o.) at a specific time before the test (e.g., 30 minutes for i.p.).
-
-
EPM Test:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (as a measure of locomotor activity)
-
-
An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. A decrease in total distance traveled may indicate sedative effects.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups to the vehicle control group.
-
Visualizations
Caption: Signaling pathway of this compound at a GABAergic synapse.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inverted U-Shaped Dose-Response Curve of the Anxiolytic Effect of Cannabidiol during Public Speaking in Real Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
long-term administration effects of SL651498
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the long-term administration effects of SL651498. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs, to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonbenzodiazepine anxiolytic and anticonvulsant compound, structurally related to β-carboline derivatives.[1] Its primary mechanism of action is as a subtype-selective agonist at GABA-A receptors.[1] It functions as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at receptors with α1 and α5 subunits.[2][3][4] This selective efficacy is believed to contribute to its specific pharmacological profile.[3][4]
Q2: What are the main preclinical findings regarding the long-term administration of this compound?
Preclinical studies, primarily in rodents, have shown that repeated administration of this compound did not lead to the development of tolerance to its anticonvulsant effects.[3][4] This is a notable difference from classical benzodiazepines. Furthermore, these studies suggest a lack of physical dependence with long-term use.[3][4]
Q3: What were the observed effects of this compound in preliminary human trials?
Preliminary human trials suggested that this compound had anxiolytic efficacy comparable to lorazepam.[1] A key potential advantage observed in these early trials was the minimal incidence of sedation, impairment of memory, motor skills, or cognitive function compared to traditional benzodiazepines.[1]
Q4: Why was the clinical development of this compound discontinued?
Despite promising preclinical data and initial human trials, the clinical development of this compound was discontinued due to the emergence of unexpected sedative and/or amnestic (memory-impairing) effects in further clinical evaluation.[4]
Troubleshooting Guide for In Vivo Experiments
Problem: Higher than expected sedative or ataxic effects are observed at presumed anxiolytic doses in our rodent models.
-
Possible Cause 1: Dose Calculation Error. Double-check all dose calculations and the concentration of your dosing solution. Ensure accurate conversion from the source literature to your specific experimental needs.
-
Possible Cause 2: Animal Strain or Species Differences. The reported therapeutic window for this compound (anxiolytic effects at doses lower than those causing sedation) may vary between different rodent strains or species. The minimal effective dose (MED) for anxiolytic-like effects in rodents was reported to be between 1 to 10 mg/kg (i.p.) and 3 to 10 mg/kg (p.o.), while muscle weakness, ataxia, or sedation were observed at doses of 30 to 100 mg/kg (i.p. or p.o.).[3][4] It is advisable to perform a dose-response study in your specific animal model to determine the optimal therapeutic window.
-
Possible Cause 3: Drug Formulation and Administration. Ensure the drug is properly solubilized and administered consistently. The vehicle used for administration can influence absorption and bioavailability.
Problem: We are not observing the reported lack of tolerance to the anticonvulsant effects in our long-term study.
-
Possible Cause 1: Differences in Experimental Protocol. The original studies reporting a lack of tolerance involved specific dosing schedules and seizure models. One study administered this compound repeatedly for 10 days at 30 mg/kg, i.p., twice daily, in mice and found no development of tolerance to its anticonvulsant effects.[5] Ensure your experimental design aligns with these parameters.
-
Possible Cause 2: Seizure Model Specificity. The type of seizure model used can influence the development of tolerance to anticonvulsant drugs. The lack of tolerance for this compound was noted in specific preclinical models, and this may not be generalizable to all seizure types.
Data Presentation
Table 1: Preclinical Efficacy and Side Effect Profile of this compound in Rodents
| Effect | Route of Administration | Minimal Effective Dose (MED) | Reference(s) |
| Anxiolytic-like Effects | Intraperitoneal (i.p.) | 1 - 10 mg/kg | [3][4] |
| Anxiolytic-like Effects | Oral (p.o.) | 3 - 10 mg/kg | [3][4] |
| Muscle Weakness/Ataxia/Sedation | i.p. or p.o. | 30 - 100 mg/kg | [3][4] |
Table 2: Receptor Binding Affinity (Ki) of this compound at Rat Native GABA-A Receptors
| Receptor Subunit | Binding Affinity (Ki) in nM | Reference(s) |
| α1 | 6.8 | [2][3] |
| α2 | 12.3 | [2][3] |
| α5 | 117 | [2][3] |
Experimental Protocols
1. Assessment of Anxiolytic-like Activity: Elevated Plus-Maze (EPM)
-
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the animals at the desired doses and route.
-
After a specific pretreatment time, place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to explore the maze for a predetermined period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Expected Outcome: Anxiolytic compounds like this compound are expected to increase the time spent in and the number of entries into the open arms, reflecting a reduction in anxiety-like behavior.
2. Assessment of Tolerance to Anticonvulsant Effects
-
Objective: To determine if repeated administration of this compound leads to a reduction in its anticonvulsant efficacy.
-
Procedure:
-
Treat a group of animals with this compound (e.g., 30 mg/kg, i.p., twice daily) for a specified duration (e.g., 10 days).[5]
-
A control group receives the vehicle under the same schedule.
-
At the beginning and end of the treatment period, induce seizures in both groups using a standardized method (e.g., pentylenetetrazole injection).
-
Measure the latency to the first seizure and the severity of the seizures.
-
-
Expected Outcome: If no tolerance develops, the anticonvulsant effect of this compound (e.g., increased seizure latency) should be similar at the beginning and end of the chronic treatment period.
Mandatory Visualization
Caption: Mechanism of action of this compound at GABA-A receptor subtypes.
Caption: Workflow for assessing anticonvulsant tolerance.
Caption: Troubleshooting logic for unexpected in vivo side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a GABAA Receptor Agonist with Subtype‐Selective Efficacy, as a Potential Treatment for Generalized Anxiety Disorder and Muscle Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SL651498 Technical Support Center: Tolerance and Dependence Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting tolerance and dependence studies on SL651498. The content is structured in a question-and-answer format to directly address potential issues and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel pyridoindole derivative that acts as a functionally selective agonist at γ-aminobutyric acid type A (GABA-A) receptors.[1][2][3] It exhibits a unique profile by acting as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at receptors with α1 and α5 subunits.[1][2][3] This subtype selectivity is believed to contribute to its anxiolytic effects with a reduced side-effect profile compared to non-selective benzodiazepines.
Q2: Does chronic administration of this compound lead to tolerance to its therapeutic effects?
Preclinical studies in mice have shown that repeated treatment with this compound is not associated with the development of tolerance to its anticonvulsant effects.[1][2] This is a significant advantage over classical benzodiazepines, which are known to induce tolerance to their sedative, hypnotic, and anticonvulsant actions with long-term use.
Q3: Is there a risk of physical dependence with long-term use of this compound?
Studies in animal models have indicated that chronic administration of this compound does not lead to physical dependence.[2] In contrast to benzodiazepines, abrupt cessation of this compound treatment did not precipitate withdrawal symptoms.[2]
Q4: What are the key differences in the side-effect profile of this compound compared to classical benzodiazepines like diazepam?
This compound demonstrates a more favorable side-effect profile. While it produces anxiolytic-like effects similar to diazepam, it induces muscle weakness, ataxia, and sedation at much higher doses than those required for its anxiolytic activity.[1][4] Furthermore, this compound has been shown to be much less active than diazepam in potentiating the depressant effects of ethanol.[1]
Troubleshooting Guides
Problem: Inconsistent results in anticonvulsant tolerance studies.
-
Possible Cause 1: Inappropriate seizure induction agent or protocol.
-
Solution: The pentylenetetrazol (PTZ)-induced seizure model is a commonly used and reliable method. Ensure the PTZ dose and administration route are consistent across all animals and experimental groups. A subcutaneous (SC) injection of PTZ is often used to assess seizure threshold.[5]
-
-
Possible Cause 2: Variation in drug administration schedule.
-
Solution: Maintain a strict and consistent dosing schedule for the chronic administration of this compound. For tolerance studies, a twice-daily (b.i.d.) intraperitoneal (i.p.) injection for a period of 10 days has been used successfully in mice.[1]
-
-
Possible Cause 3: Inaccurate seizure scoring.
-
Solution: Use a standardized and validated seizure scoring scale, such as the Racine scale, to ensure consistent and unbiased assessment of seizure severity. The endpoint for protection is often the absence of clonic spasms of the fore and/or hind limbs.[5]
-
Problem: Difficulty in assessing physical dependence.
-
Possible Cause 1: Insufficient duration of chronic treatment.
-
Solution: Ensure a sufficiently long period of drug administration to allow for the potential development of dependence. While this compound has not shown dependence, a typical duration for benzodiazepine dependence studies in rodents can be several weeks.
-
-
Possible Cause 2: Lack of a clear withdrawal syndrome.
-
Solution: Be aware that this compound is not expected to produce a significant withdrawal syndrome. To confirm this, a robust withdrawal assessment protocol is necessary. This includes observation for signs such as piloerection, tremor, and increased motor activity.[6] A composite withdrawal score can be used for quantification.[6]
-
-
Possible Cause 3: Spontaneous vs. precipitated withdrawal.
-
Solution: For a more rigorous assessment, consider using a GABA-A receptor antagonist, such as flumazenil, to precipitate withdrawal. This can unmask dependence that may not be apparent during spontaneous withdrawal.[7]
-
Data Presentation
Table 1: In Vitro Binding Affinity and Functional Activity of this compound at Rat GABA-A Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| α1β2γ2 | 17 | Partial Agonist |
| α2β2γ2 | 73 | Full Agonist |
| α3β2γ2 | 80 | Full Agonist |
| α5β3γ2 | 215 | Partial Agonist |
Data compiled from studies on recombinant rat GABA-A receptors.[1]
Table 2: In Vivo Potency of this compound in Preclinical Models
| Behavioral Effect | Animal Model | Minimal Effective Dose (MED) |
| Anxiolytic-like activity | Various conflict models (rats and mice) | 1-10 mg/kg, i.p. |
| Muscle weakness, ataxia, sedation | Activity tests (mice) | ≥ 30 mg/kg, i.p. |
i.p. = intraperitoneal[1]
Experimental Protocols
Protocol 1: Assessment of Tolerance to Anticonvulsant Effects
Objective: To determine if chronic administration of this compound induces tolerance to its protective effects against chemically-induced seizures.
Model: Pentylenetetrazol (PTZ)-induced seizures in mice.[8][9]
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Male mice (e.g., C57BL/6 strain)
-
Observation chambers
-
Syringes and needles for i.p. and s.c. injections
Procedure:
-
Animal Habituation: Acclimate mice to the housing and testing environment for at least one week prior to the experiment.
-
Chronic Treatment:
-
Divide animals into two groups: Vehicle control and this compound-treated.
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle twice daily for 10 consecutive days.[1]
-
-
Seizure Induction (Day 11):
-
On the day after the final chronic dose, administer a single challenge dose of this compound or vehicle to the respective groups.
-
30 minutes after the challenge dose, administer a sub-convulsive dose of PTZ (e.g., 45 mg/kg, s.c.).[5]
-
-
Observation and Scoring:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the animals for 30 minutes for the presence of seizures.[5]
-
Score the seizure severity using a standardized scale (e.g., latency to first clonus, presence/absence of tonic-clonic seizures). Protection is defined as the absence of clonic spasms.[5]
-
-
Data Analysis: Compare the percentage of protected animals in the this compound-treated group to the vehicle control group. A lack of significant difference in protection between acutely and chronically treated animals indicates the absence of tolerance.
Protocol 2: Assessment of Physical Dependence
Objective: To evaluate the potential of this compound to induce physical dependence following chronic administration.
Model: Spontaneous and/or antagonist-precipitated withdrawal in mice.
Materials:
-
This compound
-
Vehicle
-
Flumazenil (for precipitated withdrawal)
-
Male mice
-
Observation cages with a grid floor
-
Scoring sheets for withdrawal signs
Procedure:
-
Chronic Treatment:
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle twice daily for 14-21 days.
-
-
Withdrawal Assessment:
-
Spontaneous Withdrawal:
-
At 12, 24, 48, and 72 hours after the final dose, observe the animals for signs of withdrawal.
-
Score the presence and severity of signs such as tremor, piloerection, tail elevation, and increased locomotor activity.[6] A composite score can be calculated.
-
-
Precipitated Withdrawal:
-
At a designated time after the final dose (e.g., 6-12 hours), administer the GABA-A antagonist flumazenil (e.g., 15 mg/kg, i.p.).
-
Immediately observe the animals for 30 minutes and score for withdrawal signs as described above.
-
-
-
Data Analysis: Compare the withdrawal scores of the this compound-treated group to the vehicle control group. The absence of a significant increase in withdrawal scores in the this compound group indicates a lack of physical dependence.
Mandatory Visualization
Caption: this compound's selective action on GABAA receptor subtypes.
Caption: Experimental workflow for anticonvulsant tolerance assessment.
Caption: Logical flow for physical dependence evaluation.
References
- 1. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 6. Benzodiazepine dependence in mice after ingestion of drug-containing food pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of a novel mouse genotype to model acute benzodiazepine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
Technical Support Center: SL651498 Experimental Design
Welcome to the technical support center for SL651498. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nonbenzodiazepine anxiolytic and anticonvulsant agent. It functions as a subtype-selective agonist for the GABAA receptor. Specifically, it acts as a full agonist at the α2 and α3 subtypes and a partial agonist at the α1 and α5 subtypes.[1] This selectivity contributes to its anxiolytic effects with a reduced incidence of sedation and ataxia compared to traditional benzodiazepines.[2][3]
Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?
For initial stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent. However, for aqueous-based physiological buffers used in many in vitro assays, the solubility of this compound can be limited. It is crucial to first prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into the aqueous experimental medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can have off-target effects.
Q3: My experimental results with this compound are inconsistent. What are some potential stability issues I should consider?
The stability of this compound in solution can be influenced by pH and temperature. While specific degradation kinetics for this compound are not extensively published, compounds with similar structures can be susceptible to hydrolysis at extreme pH values and elevated temperatures. For optimal stability, it is recommended to prepare fresh dilutions from your stock solution for each experiment and store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: I am observing unexpected effects in my cellular assays. Could these be off-target effects of this compound?
While this compound is designed to be selective for GABAA receptors, like any small molecule, it has the potential for off-target interactions. A comprehensive off-target binding profile for this compound is not publicly available. If you observe effects that are inconsistent with GABAA receptor agonism, it is advisable to include appropriate controls to investigate potential off-target mechanisms. This could involve using cell lines that do not express the target GABAA receptor subtypes or employing a structurally unrelated GABAA agonist to see if the effect is reproducible.
Troubleshooting Guides
In Vitro Assay Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no observable effect | Poor Solubility: this compound may have precipitated out of your aqueous buffer. | 1. Visually inspect the solution for any precipitate. 2. Decrease the final concentration of this compound. 3. Increase the percentage of co-solvent (e.g., DMSO) if your experimental system allows, ensuring the final concentration is not detrimental to the cells. |
| Compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Prepare fresh dilutions from a new aliquot of your stock solution. 2. Avoid prolonged exposure to light and elevated temperatures. | |
| Incorrect Receptor Subtype: The cells used may not express the α2 or α3 GABAA receptor subtypes at sufficient levels. | 1. Verify the expression of the target receptor subtypes in your cell line using techniques like qPCR or Western blotting. 2. Consider using a cell line known to express the relevant GABAA receptor subtypes. | |
| High background or non-specific effects | High DMSO Concentration: The final concentration of the vehicle (DMSO) may be causing cellular stress or other non-specific effects. | 1. Determine the maximum tolerable DMSO concentration for your cell line in a separate vehicle control experiment. 2. Ensure the final DMSO concentration in your this compound-treated samples does not exceed this limit. |
| Off-target Effects: this compound may be interacting with other cellular targets. | 1. Use a lower concentration of this compound. 2. Include a negative control compound with a similar chemical structure but no activity at GABAA receptors. 3. Use a positive control (a known GABAA agonist) to confirm the expected downstream signaling. |
In Vivo Study Challenges
| Problem | Possible Cause | Troubleshooting Steps |
| Variable drug exposure or efficacy | Poor Bioavailability: The formulation used for administration may not be optimal, leading to poor absorption. | 1. For intraperitoneal (i.p.) or oral (p.o.) administration, consider using a vehicle that enhances solubility, such as a suspension in 0.5% methylcellulose or a solution containing a small percentage of a solubilizing agent like Tween 80. 2. Conduct pharmacokinetic studies to determine the plasma and brain concentrations of this compound after administration. |
| Precipitation at Injection Site: For parenteral routes, the compound may precipitate upon injection into the physiological environment. | 1. Visually inspect the injection site for any signs of inflammation or drug precipitation. 2. Adjust the formulation to improve solubility and stability at physiological pH. | |
| Unexpected behavioral phenotypes | Dose-related Side Effects: While having a better side-effect profile than benzodiazepines, higher doses of this compound can still induce sedation, ataxia, or muscle weakness.[2][3] | 1. Perform a dose-response study to identify the minimal effective dose that produces the desired anxiolytic effect without significant motor impairment.[2][3] 2. Include a comprehensive battery of behavioral tests to assess motor coordination and sedation (e.g., rotarod, open field test). |
| Off-target In Vivo Effects: The observed phenotype may be due to interactions with other receptors or biological systems. | 1. If possible, use a selective antagonist for the GABAA α2/α3 subtypes to see if the effect can be blocked. 2. Compare the behavioral profile of this compound with that of other GABAA agonists with different subtype selectivities. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously and gently warm if necessary (not exceeding 37°C) to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
In Vivo Dosing Solution Preparation (Example for i.p. injection)
-
Vehicle Preparation: Prepare a sterile vehicle solution of 0.9% saline containing 5% Tween 80 and 5% DMSO.
-
Dilution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Formulation: Add the required volume of the stock solution to the prepared vehicle to achieve the final desired dosing concentration.
-
Mixing: Vortex the solution thoroughly to ensure a homogenous suspension/solution.
-
Administration: Administer the solution to the animals at the appropriate volume based on their body weight.
Visualizing Experimental Workflows
To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows.
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
Caption: A generalized workflow for in vivo studies involving this compound.
Data Summary
GABAA Receptor Subtype Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| α1β2γ2 | 17 |
| α2β2γ2 | 73 |
| α3β2γ2 | 80 |
| α5β3γ2 | 215 |
Data from recombinant rat GABAA receptors.[4]
In Vivo Efficacy of this compound in Rodent Models
| Effect | Route of Administration | Minimal Effective Dose (MED) (mg/kg) |
| Anxiolytic-like | i.p. | 1 - 10 |
| Anxiolytic-like | p.o. | 3 - 10 |
| Muscle weakness, ataxia, sedation | i.p. or p.o. | 30 - 100 |
Data from studies in rats and mice.[2][3]
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of GABAA receptor activation.
Caption: Simplified signaling pathway of this compound at the GABAA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SL651498 and L-838,417: Subtype-Selective GABA-A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent subtype-selective GABA-A receptor agonists, SL651498 and L-838,417. Both compounds have garnered significant interest in neuroscience research for their potential to elicit specific therapeutic effects, such as anxiolysis, without the broad side-effect profile of classical benzodiazepines. This document summarizes their pharmacological properties, supported by experimental data, and details the methodologies of key experiments.
Introduction to this compound and L-838,417
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for therapeutic agents.[1] The receptor's pentameric structure, composed of various subunits (α, β, γ), gives rise to a diversity of subtypes with distinct pharmacological properties. This compound and L-838,417 are non-benzodiazepine compounds that exhibit selectivity for different combinations of these GABA-A receptor subtypes, leading to distinct pharmacological profiles.
This compound is a β-carboline derivative that acts as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at those with α1 and α5 subunits.[2][3] This profile suggests its potential as a non-sedating anxiolytic.
L-838,417 is a triazolopyridazine that functions as a partial agonist at α2, α3, and α5 subunit-containing GABA-A receptors, while notably acting as a negative allosteric modulator (antagonist) at the α1 subtype.[4][5] This α1-sparing activity is hypothesized to reduce sedative and amnestic side effects.
Comparative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional efficacy of this compound and L-838,417 at various GABA-A receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM)
| GABA-A Subtype | This compound (rat native) | This compound (recombinant rat) | L-838,417 (recombinant human) |
| α1 | 6.8[3] | 17[6] | 0.79[7] |
| α2 | 12.3[3] | 73[6] | 0.67[7] |
| α3 | - | 80[6] | 0.67[7] |
| α5 | 117[3] | 215[6] | 2.25[7] |
Note: Data are compiled from different studies and experimental conditions may vary. Direct comparative studies are limited.
Table 2: Functional Efficacy at GABA-A Receptor Subtypes
| Compound | α1 Subunit | α2 Subunit | α3 Subunit | α5 Subunit |
| This compound | Partial Agonist[2][3] | Full Agonist[2][3] | Full Agonist[2][3] | Partial Agonist[2][3] |
| L-838,417 | No Efficacy/Antagonist[4][7] | Partial Agonist[4][7] | Partial Agonist[4][7] | Partial Agonist[7] |
In Vivo Effects: A Comparative Overview
Animal studies have revealed distinct behavioral profiles for this compound and L-838,417, largely consistent with their in vitro pharmacology.
This compound has demonstrated potent anxiolytic-like effects in various rodent models.[6] While it can induce sedation, ataxia, and muscle relaxation at higher doses, there is a significant separation between the doses required for anxiolytic effects and those causing sedative side effects.[3] Preliminary human trials have suggested anxiolytic efficacy comparable to lorazepam but with minimal sedation or cognitive impairment.[2]
L-838,417 also exhibits robust anxiolytic activity in animal models without producing sedation, a characteristic attributed to its lack of efficacy at the α1 subunit.[7][8] It has also been investigated for its potential in treating neuropathic pain.[9] In drug discrimination studies, L-838,417 fully generalized to the anxiolytic chlordiazepoxide but not to the hypnotic zolpidem, further supporting its non-sedating anxiolytic profile.[10] A comparative study showed that while both compounds generalize to the chlordiazepoxide cue, this compound also showed some generalization to the zolpidem cue, likely due to its partial agonism at α1-containing receptors.[10]
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The binding of GABA, or an agonist like this compound or L-838,417, to the GABA-A receptor leads to the opening of a chloride ion channel.[1] The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[11]
Caption: Simplified GABA-A receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are crucial for determining the binding affinity of compounds to their target receptors. The following diagram illustrates a typical workflow for a competitive binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.
Materials:
-
Receptor Source: Membranes prepared from rodent brain tissue (e.g., cortex, cerebellum) or cell lines expressing specific recombinant GABA-A receptor subtypes.
-
Radioligand: A tritiated ligand that binds to the benzodiazepine site of the GABA-A receptor, such as [3H]flumazenil.
-
Test Compounds: this compound, L-838,417, and a non-specific binding control (e.g., a high concentration of an unlabeled benzodiazepine like diazepam).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: In triplicate, set up tubes for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of unlabeled competitor), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration to generate a competition curve. Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
In Vivo Behavioral Assay: Elevated Plus Maze (Anxiolytic Activity)
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus: An elevated, plus-shaped maze with two open arms and two closed arms.
Animals: Male rats or mice.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Drug Administration: Administer the test compound (this compound or L-838,417) or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses. Allow for a pre-treatment period (e.g., 30 minutes).
-
Testing: Place the animal in the center of the elevated plus maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
Conclusion
This compound and L-838,417 represent significant advancements in the development of subtype-selective GABA-A receptor modulators. Their distinct pharmacological profiles, driven by their differential efficacy at the α1 subunit, offer valuable tools for dissecting the roles of various GABA-A receptor subtypes in health and disease. While both compounds show promise as anxiolytics with reduced sedative potential compared to classical benzodiazepines, their subtle differences in efficacy and binding affinity may translate to distinct therapeutic applications and side-effect profiles. Further head-to-head comparative studies, particularly in clinical settings, are warranted to fully elucidate their therapeutic potential.
References
- 1. Comparative cue generalization profiles of L-838, 417, this compound, zolpidem, CL218,872, ocinaplon, bretazenil, zopiclone, and various benzodiazepines in chlordiazepoxide and zolpidem drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 9. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of the Anxiolytic Profile of SL651498
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic agent SL651498 with established alternatives, namely benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs). The information presented is supported by experimental data to assist in the evaluation of its therapeutic potential.
Introduction to this compound
This compound is a novel pyridoindole derivative that has demonstrated significant promise as an anxiolytic agent. Its unique mechanism of action, characterized by functional selectivity for specific subtypes of the γ-aminobutyric acid type A (GABAA) receptor, distinguishes it from traditional anxiolytics. This selectivity is hypothesized to contribute to its favorable side-effect profile, potentially offering a safer therapeutic window compared to existing treatments.
Mechanism of Action
This compound acts as a functionally selective agonist at the GABAA receptor. It exhibits full agonistic activity at GABAA receptors containing α2 and α3 subunits, while acting as a partial agonist at receptors with α1 and α5 subunits.[1][2][3][4] This is in contrast to benzodiazepines, which are non-selective positive allosteric modulators of GABAA receptors, and SSRIs, which primarily function by inhibiting the reuptake of serotonin.[5][6][7]
The anxiolytic effects of this compound are primarily attributed to its potentiation of GABAergic inhibition in neuronal circuits involving the α2 and α3 subunits of the GABAA receptor. In contrast, the sedative and ataxic effects of benzodiazepines are largely mediated by their action on the α1 subunit, and memory impairment is linked to the α5 subunit.[8]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the GABAA receptor.
Comparative Anxiolytic Efficacy
Experimental studies in animal models have consistently demonstrated the anxiolytic-like effects of this compound. These effects are comparable to those of the classical benzodiazepine, diazepam.
| Compound | Animal Model | Anxiolytic-like Effect | Minimal Effective Dose (MED) (mg/kg, i.p.) | Reference |
| This compound | Rat Elevated Plus-Maze | Increase in open arm time and entries | 1-10 | [1] |
| Rat Light/Dark Test | Increase in time spent in the light compartment | 1-10 | [1] | |
| Rat Defense Test Battery | Reduction in defensive behaviors | 1-10 | [1] | |
| Rhesus Monkey Conflict Procedure | Attenuation of punishment-suppressed responding | - | [2] | |
| Diazepam | Rat Elevated Plus-Maze | Increase in open arm time and entries | - | [1] |
| Rat Light/Dark Test | Increase in time spent in the light compartment | - | [1] | |
| Rat Defense Test Battery | Reduction in defensive behaviors | - | [1] | |
| SSRIs | Rat Conditioned Fear Stress | Reduction in freezing behavior | - | [9] |
Side Effect Profile Comparison
A key advantage of this compound appears to be its wider therapeutic window compared to benzodiazepines. The doses required to induce sedative and motor-impairing effects are significantly higher than the anxiolytic doses.
| Compound | Side Effect | Dose (mg/kg, i.p.) | Notes | Reference |
| This compound | Muscle weakness, ataxia, sedation | ≥ 30 | Doses are substantially higher than anxiolytic MEDs. | [1][3] |
| Potentiation of ethanol effects | Much less active than diazepam | - | [1][3] | |
| Tolerance and Physical Dependence | Not observed after 10 days of treatment | - | [1][3] | |
| Benzodiazepines | Sedation, ataxia, muscle relaxation | Dose-dependent | Often overlaps with anxiolytic doses. | [5] |
| Potentiation of ethanol effects | Significant | - | [10] | |
| Tolerance and Physical Dependence | Can develop with chronic use | - | ||
| SSRIs | Sexual dysfunction, sleep disturbances, GI issues | Varies | Common side effects with chronic use. | [6][11][12] |
Experimental Protocols
The validation of this compound's anxiolytic effects has relied on well-established behavioral paradigms. Below are the detailed methodologies for key experiments.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
Procedure:
-
Animals are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute period.
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms.
Light/Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment, connected by an opening.
Procedure:
-
Animals are placed in the dark compartment at the start of the test.
-
Behavior is observed for a 5-10 minute period.
-
Measurements include the latency to enter the light compartment, the number of transitions between compartments, and the total time spent in the light compartment.
-
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Experimental Workflow for Preclinical Anxiolytic Validation
Caption: Preclinical workflow for anxiolytic drug validation.
Conclusion
This compound demonstrates a promising anxiolytic profile with a potentially superior safety margin compared to classical benzodiazepines. Its functional selectivity for α2 and α3-containing GABAA receptors likely underlies its anxioselective properties, separating its anxiolytic effects from sedation and motor impairment at therapeutic doses.[1][3] Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in the treatment of anxiety disorders. The preclinical data suggest that targeting specific GABAA receptor subtypes is a viable strategy for developing novel anxiolytics with improved clinical specificity.[1][4]
References
- 1. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 6. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 8. Pharmacodynamic response profiles of anxiolytic and sedative drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzodiazepines for anxiety disorders: maximising the benefits and minimising the risks | Advances in Psychiatric Treatment | Cambridge Core [cambridge.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. SSRIs: Uses, Benefits and Side Effects of these Antidepressants [webmd.com]
A Comparative Analysis of SL651498 and Other Nonbenzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel nonbenzodiazepine anxiolytic, SL651498, with other widely recognized nonbenzodiazepines, including zolpidem, zaleplon, and eszopiclone. The following sections detail their respective binding affinities, efficacy at GABA-A receptor subtypes, preclinical behavioral effects, and pharmacokinetic profiles, supported by experimental data and protocols.
Introduction to this compound and Nonbenzodiazepines
Nonbenzodiazepines are a class of psychoactive drugs that are, like benzodiazepines, GABA-A agonists. However, they have dissimilar chemical structures and are therefore unrelated to benzodiazepines on a molecular level. This compound is a subtype-selective GABA-A agonist with a chemical structure most closely related to β-carboline derivatives.[1] It has shown promise as a non-sedating anxiolytic. The "Z-drugs" (zolpidem, zaleplon, and eszopiclone) are another prominent class of nonbenzodiazepines primarily prescribed for insomnia. This guide aims to provide a comparative framework for these compounds to aid in research and drug development.
Data Presentation
Table 1: Comparative GABA-A Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β3γ2 | Reference |
| This compound | 17 | 73 | 80 | 215 | [2] |
| Zolpidem | High Affinity | Low Affinity | Low Affinity | No Significant Affinity | [3][4] |
| Zaleplon | High Affinity | Moderate Affinity | Moderate Affinity | Low Affinity | [5][6][7][8] |
| Eszopiclone | Broad Affinity | Broad Affinity | Broad Affinity | Broad Affinity | [4] |
Table 2: Comparative Efficacy at GABA-A Receptor Subtypes
| Compound | α1 Subunit | α2 Subunit | α3 Subunit | α5 Subunit | Reference |
| This compound | Partial Agonist | Full Agonist | Full Agonist | Partial Agonist | [1][2][9] |
| Zolpidem | Full Agonist | Lower Efficacy | Lower Efficacy | Little to No Response | [10][11] |
| Zaleplon | Full Agonist | [5][6][7][8] | |||
| Eszopiclone | Full Agonist | [5][6][7][8] |
Note: The efficacy of Zaleplon and Eszopiclone is primarily characterized by their potent sedative-hypnotic effects, mediated mainly through the α1 subunit.
Table 3: Comparative Preclinical Behavioral Effects
| Compound | Anxiolytic Effect (Elevated Plus Maze) | Sedative/Ataxic Effect (Rotarod Test) | Reference |
| This compound | Anxiolytic-like activity at 1-10 mg/kg | Sedation/ataxia at ≥ 30 mg/kg | [2][12] |
| Zolpidem | Anxiolytic effects observed, but primarily sedative | Sedative effects at hypnotic doses (e.g., 10 mg/kg) | [10][13] |
Note: Direct comparative dose-response studies in the same behavioral paradigms are limited.
Table 4: Comparative Pharmacokinetics
| Compound | Elimination Half-Life (t½) | Oral Bioavailability | Reference |
| This compound | Not explicitly detailed in reviewed sources | Not explicitly detailed in reviewed sources | |
| Zolpidem | ~2.4 hours | ~70% | [14] |
| Zaleplon | ~1 hour | ~30% | [14] |
| Eszopiclone | ~5-7 hours | Not explicitly detailed in reviewed sources | |
| Zopiclone (parent of Eszopiclone) | ~5 hours | ~80% | [14] |
Experimental Protocols
GABA-A Receptor Binding Assay
This protocol is adapted from a competitive radioligand displacement assay to determine the affinity of a test compound for the GABA-A receptor.
Materials and Reagents:
-
Receptor Source: Rat whole brain membranes or cell membranes from a cell line stably expressing a specific GABA-A receptor subtype.
-
Radioligand: [3H]flunitrazepam.
-
Test Compounds: this compound, zolpidem, zaleplon, eszopiclone.
-
Non-specific Binding Control: Unlabeled diazepam or clonazepam.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
Membrane Preparation:
-
Homogenize brain tissue in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold buffer and repeat the centrifugation three times to wash the membranes.
-
After the final wash, resuspend the pellet in a known volume of assay buffer and determine the protein concentration.
-
Store membrane preparations at -80°C.
Binding Assay Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), competition (membranes + radioligand + test compound), and non-specific binding (membranes + radioligand + high concentration of unlabeled competitor).
-
Initiate the binding reaction by adding the receptor membranes.
-
Incubate for 60-90 minutes at 0-4°C.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding and determine the Ki value for each test compound.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound (e.g., this compound, zolpidem) or vehicle intraperitoneally at the desired dose and time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using an automated tracking system.
-
An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Rotarod Test for Sedative/Ataxic Effects
The rotarod test is used to assess motor coordination and balance, which can be impaired by sedative compounds.
Apparatus:
-
A rotating rod apparatus with adjustable speed.
Procedure:
-
Train the animals on the rotarod at a constant speed for a set duration on the day before testing to establish a baseline performance.
-
On the test day, administer the test compound or vehicle.
-
At a predetermined time after administration, place the animal on the rotating rod.
-
The rod is typically set to accelerate from a low to a high speed over a set period.
-
Record the latency to fall from the rod.
-
A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment, which can be a measure of sedation or ataxia.
Mandatory Visualization
Caption: Simplified signaling pathway of GABA-A receptor modulation by nonbenzodiazepines.
Caption: General experimental workflow for preclinical comparison of nonbenzodiazepines.
References
- 1. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Z-Drugs Zolpidem, Zaleplon, and Eszopiclone Have Varying Actions on Human GABAA Receptors Containing γ1, γ2, and γ3 Subunits | Semantic Scholar [semanticscholar.org]
- 7. researchers.mq.edu.au [researchers.mq.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The effects of repeated zolpidem treatment on tolerance, withdrawal-like symptoms, and GABAA receptor mRNAs profile expression in mice: comparison with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zolpidem: Efficacy and Side Effects for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New drugs for insomnia: comparative tolerability of zopiclone, zolpidem and zaleplon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sedative Effects of SL651498 and Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sedative properties of the novel anxiolytic compound SL651498 and the widely prescribed class of drugs, benzodiazepines. The information presented herein is intended for an audience with a professional background in pharmacology and drug development, aiming to provide a clear, data-driven comparison to inform preclinical and clinical research.
Executive Summary
This compound, a GABAA receptor agonist with functional selectivity for α2 and α3 subunits, demonstrates a significantly wider therapeutic window between its anxiolytic and sedative effects compared to non-selective benzodiazepines. Experimental data indicates that this compound induces sedation at doses substantially higher than those required for anxiolytic activity. In contrast, benzodiazepines, which act non-selectively on α1, α2, α3, and α5 GABAA receptor subunits, often produce sedation at or near their anxiolytic doses. This fundamental difference in receptor subtype selectivity underpins the distinct sedative profiles of these compounds.
Data Presentation: Sedative Effects
The following table summarizes the available quantitative data on the sedative effects of this compound and various benzodiazepines, primarily from locomotor activity studies in rodents. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental protocols.
| Compound | Animal Model | Route of Administration | Dose Range (Sedation) | Key Findings |
| This compound | Mice, Rats | i.p., p.o. | ≥ 30 mg/kg | Sedation, muscle weakness, and ataxia observed at doses much higher than the anxiolytic MED (1-10 mg/kg).[1][2][3] |
| Diazepam | Mice | i.p. | 1 - 3 mg/kg | Dose-dependent and strong sedative effects observed.[4] |
| Mice | i.p. | 0.5 - 3 mg/kg | Produced a mixed stimulatory-depressant action, with higher doses leading to decreased total activity.[5] | |
| Lorazepam | Rats | i.p. | 0.125 - 0.50 mg/kg | Tolerance to the sedative effect was observed after repeated daily administration.[6] |
| Rats | N/A | 3 mg/kg (i.p.) | Tolerance to the sedative effect correlated with changes in glutamatergic neurotransmission.[7] | |
| Alprazolam | Humans | Oral | 2 - 10 mg | Maximum sedation increased with dose up to 8 mg.[8] |
| Mice | N/A | 0.03 - 4 mg/kg | A single administration showed stimulating effects at lower doses.[9] | |
| Clonazepam | Humans | Oral | > 0.5 - 1 mg/day | Doses higher than this are associated with significant sedation.[10] |
Signaling Pathways
The differential sedative effects of this compound and benzodiazepines can be attributed to their distinct interactions with GABAA receptor subtypes.
Experimental Protocols
The primary method for evaluating the sedative effects of these compounds in preclinical studies is the assessment of spontaneous locomotor activity in rodents. A generalized protocol for this experiment is as follows:
Objective: To assess the dose-dependent effects of a test compound on spontaneous locomotor activity as an index of sedation.
Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), aged 8-12 weeks. Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
Procedure:
-
Habituation: On the day prior to testing, animals are habituated to the testing room for at least 1 hour and then placed in the locomotor activity chambers for a 30-60 minute habituation session.
-
Drug Administration: On the test day, animals are randomly assigned to treatment groups (vehicle control, and various doses of the test compound, e.g., this compound or a benzodiazepine). The compounds are administered via the appropriate route (e.g., intraperitoneally, i.p., or orally, p.o.).
-
Testing: Immediately after drug administration, each animal is placed individually into a locomotor activity chamber.
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously for a set period, typically 30-60 minutes.
-
Data Analysis: The total locomotor activity for each animal is calculated. The data are then analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle control. A significant decrease in locomotor activity is indicative of a sedative effect.
Conclusion
The available evidence strongly suggests that this compound possesses a more favorable safety profile concerning sedation compared to classical benzodiazepines. Its functional selectivity for GABAA receptor α2 and α3 subunits allows for a significant separation between anxiolytic and sedative doses. This characteristic makes this compound a promising candidate for the treatment of anxiety disorders where sedation is an undesirable side effect. Further head-to-head comparative studies employing standardized protocols are warranted to more definitively quantify the sedative liability of this compound relative to a broader range of benzodiazepines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity pattern induced by diazepam in control and caffeine-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional tolerance to lorazepam in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tolerance to the sedative effect of lorazepam correlates with a diminution in cortical release and affinity for glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and psychomotor performance of alprazolam: concentration-effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of behavioral effects after single and repeated administrations of four benzodiazepines in three mice behavioral models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonazepam - Wikipedia [en.wikipedia.org]
Assessing the Abuse Potential of SL651498: A Comparative Guide for Researchers
An objective analysis of the preclinical data suggests that SL651498, a subtype-selective GABA-A receptor agonist, possesses a significantly lower abuse potential compared to traditional benzodiazepines. This is attributed to its distinct pharmacological profile, characterized by a reduced sedative and rewarding effect, and a diminished capacity to induce tolerance and physical dependence.
This compound exhibits a unique mechanism of action, acting as a full agonist at the α2 and α3 subunits of the GABA-A receptor, while being a partial agonist at the α1 and α5 subunits.[1][2][3] This selectivity is believed to be the primary reason for its anxiolytic effects with a more favorable side-effect profile, including a lower propensity for abuse.[2][3]
Comparative Analysis of Abuse-Related Preclinical Data
To provide a clear comparison, the following tables summarize the key preclinical findings for this compound alongside the widely prescribed benzodiazepine, diazepam.
Table 1: Anxiolytic-Like Activity and Sedative Effects
| Compound | Anxiolytic-Like Activity (Elevated Plus-Maze) | Sedation/Motor Impairment |
| This compound | Effective (MED: 1-10 mg/kg, i.p.) | Minimal at anxiolytic doses (MED for sedation: ≥ 30 mg/kg, i.p.)[2][3] |
| Diazepam | Effective | Sedation and motor impairment observed at doses close to the anxiolytic dose range. |
MED: Minimal Effective Dose
Table 2: Subjective Effects in Drug Discrimination Studies
| Compound | Substitution for Chlordiazepoxide (a benzodiazepine) | Substitution for Zolpidem (a hypnotic) |
| This compound | Full substitution[1] | Partial substitution[1] |
| Diazepam | Full substitution | Full substitution |
Table 3: Tolerance and Physical Dependence
| Compound | Development of Tolerance (Anticonvulsant Effects) | Evidence of Physical Dependence (Withdrawal Symptoms) |
| This compound | Not observed after repeated treatment (10 days) in mice.[2] | Not observed.[2][4] |
| Diazepam | Tolerance develops with chronic use. | Withdrawal symptoms are a hallmark of chronic use. |
Table 4: Interaction with Ethanol
| Compound | Potentiation of Ethanol-Induced Motor Impairment |
| This compound | Significantly less active than diazepam in potentiating the depressant effects of ethanol.[2][3] |
| Diazepam | Markedly potentiates the sedative and motor-impairing effects of ethanol. |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Drug Discrimination Studies
Objective: To assess the subjective effects of this compound by determining if it can substitute for a known drug of abuse (chlordiazepoxide) or a hypnotic (zolpidem) in trained animals.
Methodology:
-
Animal Model: Rats were trained to discriminate between an intraperitoneal (i.p.) injection of either chlordiazepoxide (5 mg/kg) or zolpidem (3 mg/kg) and a vehicle injection.[1]
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Training: Animals were trained to press one lever to receive a food reward after receiving the drug and the other lever after receiving the vehicle. Training continued until they could reliably discriminate between the two conditions.
-
Testing: Once trained, various doses of this compound were administered to the animals. The percentage of responses on the drug-appropriate lever was recorded. Full substitution is considered to have occurred when the majority of responses are on the drug-appropriate lever. Partial substitution is indicated by a dose-dependent increase in responding on the drug-appropriate lever, but not reaching the level of the training drug.[1]
Tolerance and Dependence Studies
Objective: To determine if chronic administration of this compound leads to the development of tolerance to its therapeutic effects or physical dependence.
Methodology:
-
Animal Model: Mice were used to assess tolerance and dependence.[2]
-
Tolerance Assessment:
-
Mice were treated with this compound (e.g., 30 mg/kg, i.p., twice daily) for 10 consecutive days.[2]
-
The anticonvulsant effects of this compound were tested at the beginning and end of the treatment period.
-
A lack of a significant decrease in the anticonvulsant effect over time indicates the absence of tolerance development.[2]
-
-
Dependence Assessment (Withdrawal):
-
Following the 10-day treatment period, the administration of this compound was abruptly stopped.[2]
-
Mice were observed for signs of withdrawal, which can include tremors, seizures, increased anxiety, and altered locomotor activity.
-
The absence of these signs suggests a lack of physical dependence.[2]
-
Elevated Plus-Maze Test for Anxiolytic-Like Activity
Objective: To evaluate the anxiety-reducing effects of this compound.
Methodology:
-
Animal Model: Rats or mice are commonly used.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Animals were administered either this compound, a comparator drug like diazepam, or a vehicle.
-
Each animal was placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
The time spent in the open arms and the number of entries into the open arms were recorded. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Assessment of Ethanol Potentiation
Objective: To determine if this compound enhances the motor-impairing effects of ethanol.
Methodology:
-
Animal Model: Mice are often used for this assessment.
-
Procedure:
-
Animals were pre-treated with this compound, diazepam, or vehicle.
-
Subsequently, a sub-hypnotic dose of ethanol was administered.
-
Motor coordination and sedation were assessed using tests such as the rotarod test (measuring the time an animal can stay on a rotating rod) or by observing the loss of the righting reflex.
-
A significant increase in motor impairment or sedation in the drug-plus-ethanol group compared to the ethanol-alone group indicates potentiation.
-
Visualizing Key Pathways and Workflows
"this compound" -> "Anxiolytic" "this compound" -> "Sedation" "this compound" -> "Discrimination" "this compound" -> "Tolerance" "this compound" -> "Dependence" "this compound" -> "Ethanol"
"Anxiolytic" -> "Low_Abuse_Potential" [label="Separation of anxiolytic\nand sedative doses", color="#34A853"]; "Sedation" -> "Low_Abuse_Potential" [label="Lower sedative profile", color="#34A853"]; "Discrimination" -> "Low_Abuse_Potential" [label="Partial substitution for hypnotics", color="#34A853"]; "Tolerance" -> "Low_Abuse_Potential" [label="Lack of tolerance", color="#34A853"]; "Dependence" -> "Low_Abuse_Potential" [label="Lack of dependence", color="#34A853"]; "Ethanol" -> "Low_Abuse_Potential" [label="Reduced potentiation", color="#34A853"];
"Low_Abuse_Potential" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Lower Abuse Potential Profile"]; } Workflow for Assessing Abuse Potential.
References
- 1. Comparative cue generalization profiles of L-838, 417, this compound, zolpidem, CL218,872, ocinaplon, bretazenil, zopiclone, and various benzodiazepines in chlordiazepoxide and zolpidem drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SL651498's Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of SL651498, a novel anxioselective compound, with the classical benzodiazepine, diazepam. The information presented is supported by experimental data to aid in the evaluation of this compound's therapeutic potential.
Executive Summary
This compound is a pyridoindole derivative that demonstrates a distinct and selective binding profile for γ-aminobutyric acid type A (GABA-A) receptor subtypes.[1][2][3] Unlike the non-selective binding of classical benzodiazepines such as diazepam, this compound exhibits functional selectivity, acting as a full agonist at GABA-A receptors containing α2 and α3 subunits and as a partial agonist at those with α1 and α5 subunits.[1][4] This unique profile suggests a mechanism for its anxiolytic effects with a potentially improved side-effect profile, particularly concerning sedation and ataxia, which are commonly associated with non-selective benzodiazepines.[1]
Receptor Binding Affinity: A Quantitative Comparison
The binding affinity of this compound and the comparator compound, diazepam, for various GABA-A receptor subtypes has been determined through radioligand binding assays. The inhibitory constant (Ki), a measure of binding affinity, is presented in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype (Recombinant Rat) | Ki (nM) | Agonist Activity | Reference |
| This compound | α1β2γ2 | 17 | Partial Agonist | [1] |
| α2β2γ2 | 73 | Full Agonist | [1] | |
| α3β2γ2 | 80 | Full Agonist | [1] | |
| α5β3γ2 | 215 | Partial Agonist | [1] | |
| Diazepam | α1β3γ2 | Not explicitly stated in direct comparison | Non-selective Agonist | [5][6][7] |
| α2β3γ2 | Not explicitly stated in direct comparison | Non-selective Agonist | [5][6][7] | |
| α3β3γ2 | Not explicitly stated in direct comparison | Non-selective Agonist | [5][6][7] | |
| α5β3γ2 | Not explicitly stated in direct comparison | Non-selective Agonist | [5][6][7] |
Note: While a direct head-to-head Ki comparison for diazepam under the exact same experimental conditions as this compound was not found in a single table, the literature consistently describes diazepam as a non-selective benzodiazepine, binding with high affinity to α1, α2, α3, and α5-containing GABA-A receptors.[5][6][7]
Experimental Protocols
The following is a detailed methodology for a typical radioligand binding assay used to determine the receptor binding profile of compounds like this compound at the benzodiazepine site of the GABA-A receptor.
Radioligand Binding Assay for GABA-A Receptor (Benzodiazepine Site)
1. Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer (e.g., 0.32 M sucrose, pH 7.4) at 4°C.[8]
-
The homogenate is subjected to differential centrifugation to isolate the crude synaptic membrane fraction. This involves a low-speed centrifugation (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris, followed by a high-speed centrifugation of the supernatant (e.g., 140,000 x g for 30 minutes) to pellet the membranes.[8]
-
The membrane pellet is washed multiple times by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation to remove endogenous substances that might interfere with the binding assay.[8][9]
-
The final pellet is resuspended in the binding buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).[9][10] The prepared membranes are stored at -70°C.[8]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.[9]
-
To each well, the following are added:
-
A fixed volume of the prepared membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).[8]
-
A fixed concentration of a radioligand that binds to the benzodiazepine site, such as [3H]flumazenil.[11]
-
Varying concentrations of the unlabeled test compound (e.g., this compound or diazepam) to generate a competition curve.
-
-
Total binding is determined in wells containing only the membranes and the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM diazepam) to saturate all specific binding sites.[12]
-
The plate is incubated at a specific temperature (e.g., 4°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 35-60 minutes).[9][10]
3. Termination and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[9]
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation spectrometry.[8]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the GABA-A receptor signaling pathway and the general workflow of a radioligand binding assay.
Caption: GABA-A receptor signaling pathway.
Caption: Workflow of a radioligand binding assay.
References
- 1. This compound: an anxioselective compound with functional selectivity for alpha2- and alpha3-containing gamma-aminobutyric acid(A) (GABA(A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a GABAA receptor agonist with subtype-selective efficacy, as a potential treatment for generalized anxiety disorder and muscle spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand this compound [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Covalent modification of GABAA receptor isoforms by a diazepam analogue provides evidence for a novel benzodiazepine binding site that prevents modulation by these drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the binding and comparison of the distribution of benzodiazepine receptors labeled with [3H]diazepam and [3H]alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SL651498: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like SL651498 are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a pyridoindole derivative and a GABA-A receptor agonist. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Quantitative Data Summary
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes known quantitative data. It is imperative to handle this compound with the care afforded to all research chemicals of unknown long-term toxicity and environmental impact.
| Property | Value | Source |
| Chemical Formula | C₂₃H₂₀FN₃O₂ | MedKoo Biosciences |
| Molecular Weight | 389.43 g/mol | MedKoo Biosciences |
| Appearance | Solid powder (presumed) | General chemical information |
| Minimal Effective Dose (MED) for anxiolytic-like activity (in vivo, rats/mice, i.p.) | 1-10 mg/kg | [1] |
| Dose for muscle weakness, ataxia, or sedation (in vivo, i.p.) | ≥ 30 mg/kg | [1][2] |
Immediate Safety and Disposal Protocols for this compound
The following procedures are based on general best practices for the disposal of potent, biologically active research compounds in the absence of specific federal or state-mandated guidelines for this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), it is mandatory to wear the following PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a properly fitted N95 or higher-rated respirator is recommended to avoid inhalation.
Step 2: Decontamination of Labware and Surfaces
All labware (glassware, spatulas, etc.) and surfaces contaminated with this compound should be decontaminated.
-
Initial Rinse: Carefully rinse contaminated items with a suitable organic solvent in which this compound is soluble (e.g., DMSO, ethanol). Collect this rinse as hazardous waste.
-
Secondary Wash: Wash the rinsed items with soap and water.
Step 3: Segregation and Collection of Waste
Proper segregation of waste is crucial to ensure safe and compliant disposal.
-
Solid Waste:
-
Unused or Expired this compound: Keep in its original, sealed container if possible. If the container is compromised, place it inside a larger, sealed, and clearly labeled waste container.
-
Contaminated Solids: This includes items such as used gloves, weigh boats, and paper towels. These should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Solutions of this compound: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solvent Rinses: The initial solvent rinses from decontamination should also be collected as hazardous liquid waste.
-
Step 4: Labeling of Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The primary hazard(s) (e.g., "Biologically Active Compound," "Chemical Waste")
Step 5: Storage of Waste
Store all this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
Step 6: Final Disposal
The recommended final disposal method for this compound, as with many pharmaceutical compounds, is high-temperature incineration by a licensed hazardous waste disposal company.
-
Do Not dispose of this compound down the drain.
-
Do Not dispose of this compound in regular trash.
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your this compound waste.
Experimental Workflow: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling SL651498
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of SL651498, a GABAA receptor agonist intended for research use only.[1][2] Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical compound.
Chemical Identity
| Identifier | Value |
| Chemical Name | 6-fluoro-9-methyl-2-phenyl-4-(pyrrolidine-1-carbonyl)-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one[2] |
| CAS Number | 205881-86-3[1][2][3] |
| Molecular Formula | C23H20FN3O2[2] |
| Molecular Weight | 389.43 g/mol [2] |
| Known Activities | Full agonist of α2 and α3 GABAA receptors; partial agonist of α1 and α5 GABAA receptors. Exhibits anxiolytic and anticonvulsant properties.[1] |
| Usage | For research use only. Not for human or veterinary use.[2] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required PPE |
| Receiving and Storage | - Laboratory coat- Safety glasses- Nitrile gloves |
| Weighing and Aliquoting (Solid Form) | - Laboratory coat or disposable gown- Chemical splash goggles- Face shield (if not working in a fume hood)- Double-gloving with chemotherapy-rated gloves- N95 or higher-rated respirator (in the absence of a certified chemical fume hood) |
| Solution Preparation and Handling | - Laboratory coat or disposable gown- Chemical splash goggles- Face shield (recommended)- Double-gloving with chemotherapy-rated gloves- Work should be conducted in a certified chemical fume hood. |
| Experimental Use (In Vitro/In Vivo) | - Laboratory coat or disposable gown- Chemical splash goggles- Appropriate gloves for the specific procedure (e.g., nitrile, latex) |
| Waste Disposal | - Laboratory coat or disposable gown- Chemical splash goggles- Heavy-duty or double gloves- Respiratory protection may be required based on the nature of the waste and disposal procedure. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Maintain an accurate inventory of the compound.
Handling and Experimental Protocols:
-
Engineering Controls: All work involving the handling of solid this compound or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Spill Response: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan:
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed by your institution's EHS department.[5]
-
Sharps Waste: Needles and syringes used for administering this compound in animal studies must be disposed of in a designated sharps container for hazardous chemical waste.[5]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, empty container can then be disposed of according to institutional guidelines.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of all this compound waste.[5]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
